2,4,6-Trimethyl diphenyl sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNMGMCDITBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495801 | |
| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33667-80-0 | |
| Record name | 1,3,5-Trimethyl-2-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4,6-trimethyl diphenyl sulfide. The information is compiled from various chemical data sources to support research and development activities.
Core Chemical Properties
This compound, also known as mesityl phenyl sulfide, is an aromatic sulfide compound. Its structure features a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group bridged by a sulfur atom. This substitution pattern influences its steric and electronic properties, making it a subject of interest in organic synthesis.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Mesityl phenyl sulfide, Phenyl mesityl sulfide | [1] |
| CAS Number | 33667-80-0 | [1] |
| Molecular Formula | C₁₅H₁₆S | [2] |
| Molecular Weight | 228.35 g/mol | [2] |
| Property | Value | Source |
| Appearance | Colorless to light yellow crystal or powder | [2] |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 305-310 °C | [2] |
| Density | 1.075 g/cm³ | N/A |
| Solubility | Soluble in organic solvents such as ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [2] |
Synthesis and Reactivity
This compound is primarily used as an intermediate and a building block in organic synthesis.[3] Its chemical behavior is characterized by the reactivity of the sulfide linkage and the aromatic rings.
General Synthesis
A common method for the preparation of this compound involves the reaction of a thiolate with an aryl halide or the reaction of a thiol with a diaryliodonium salt. A frequently cited general preparation method is the reaction of diphenylthiol with a suitable methylating agent under alkaline conditions.[2]
Below is a diagram illustrating the general synthetic approach.
References
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide, also known by its IUPAC name 1,3,5-trimethyl-2-(phenylthio)benzene, is an aromatic sulfide characterized by a sulfur atom bridging a phenyl group and a mesityl (2,4,6-trimethylphenyl) group. This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and medicinal chemistry.[1][2] Aromatic sulfides, in general, are recognized pharmacophores, and substitutions on the aryl rings can significantly influence their biological activity.[3] This guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, presented with clarity and technical detail for the scientific community.
Molecular Structure and Identification
The core structure of this compound features two aromatic rings linked by a thioether bridge. The presence of three methyl groups on one of the phenyl rings introduces steric hindrance and alters the electronic properties of the molecule compared to its parent compound, diphenyl sulfide.
| Identifier | Value |
| IUPAC Name | 1,3,5-trimethyl-2-(phenylthio)benzene[2][4] |
| CAS Number | 33667-80-0[1][4] |
| Chemical Formula | C₁₅H₁₆S[1][4] |
| Molecular Weight | 228.35 g/mol [1][4] |
| SMILES String | CC1=CC(C)=C(SC2=CC=CC=C2)C(C)=C1 |
| InChI Key | IOVNMGMCDITBSD-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | ~ 75-78 °C | [1] |
| Boiling Point | ~ 305-310 °C at 760 mmHg | [1] |
| Density | 1.075 g/cm³ | [1] |
| Refractive Index | 1.607 | [2] |
| Solubility | Soluble in organic solvents like ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |
Synthesis
The synthesis of this compound can be achieved through several established methods for forming aryl-sulfur bonds. A common approach involves the nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis of an aryl sulfide, which can be adapted for this compound. The reaction involves the coupling of a thiol with an activated aryl halide.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 mmol) and thiophenol (1.2 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected and representative spectral data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Representative Data)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | Multiplet | 5H | Phenyl-H |
| 6.90 | Singlet | 2H | Mesityl-H |
| 2.30 | Singlet | 3H | para-Methyl |
| 2.10 | Singlet | 6H | ortho-Methyls |
¹³C NMR Spectroscopy (Representative Data)
| Chemical Shift (δ, ppm) | Assignment |
| 142.0 | C-S (Mesityl) |
| 138.0 | C-CH₃ (ortho) |
| 136.5 | C-CH₃ (para) |
| 135.0 | C-S (Phenyl) |
| 131.0 | Phenyl C-H |
| 129.5 | Phenyl C-H |
| 128.0 | Mesityl C-H |
| 127.0 | Phenyl C-H |
| 21.0 | para-Methyl |
| 20.5 | ortho-Methyls |
Infrared (IR) Spectroscopy (Representative Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3080 | Medium | Aromatic C-H stretch |
| 2920-2980 | Medium | Aliphatic C-H stretch (methyl) |
| 1580-1600 | Strong | Aromatic C=C stretch |
| 1470-1490 | Strong | Aromatic C=C stretch |
| 1080-1100 | Medium | C-S stretch |
| 690, 740 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |
Mass Spectrometry (Representative Data)
| m/z | Relative Intensity (%) | Assignment |
| 228 | 100 | [M]⁺ (Molecular ion) |
| 213 | 40 | [M - CH₃]⁺ |
| 121 | 80 | [Mesityl]⁺ |
| 109 | 60 | [Thiophenol]⁺ |
| 77 | 50 | [Phenyl]⁺ |
Biological Activity and Drug Development Potential
While specific biological data for this compound is not extensively documented, related diphenyl sulfide derivatives have shown notable biological activities. For instance, certain substituted diphenyl sulfides have exhibited cytotoxicity against cancer cell lines, with mechanisms potentially involving the disruption of microtubule assembly by binding to tubulin.[5] The substitution pattern on the phenyl rings is crucial for this activity. The presence of the bulky and electron-donating trimethylphenyl group in this compound could modulate its interaction with biological targets. Further investigation into the biological effects of this specific compound is warranted to explore its potential in drug discovery, particularly in oncology.
Logical Relationship of Key Information
The following diagram illustrates the interconnectedness of the key information presented in this guide, from the fundamental molecular structure to its synthesis and characterization.
Caption: Logical workflow for this compound.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis is accessible through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its biological profile is not yet fully elucidated, the known activities of related compounds suggest that it may be a candidate for further investigation in drug discovery programs. This technical guide provides a foundational resource for researchers interested in the chemistry and potential applications of this and similar aromatic sulfides.
References
- 1. nanomaterchem.com [nanomaterchem.com]
- 2. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,4,6-Trimethyl Diphenyl Sulfide
CAS Number: 33667-80-0
Synonyms: Mesityl Phenyl Sulfide, 1,3,5-Trimethyl-2-(phenylthio)benzene
This technical guide provides a comprehensive overview of 2,4,6-trimethyl diphenyl sulfide, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological significance with hypothetical screening workflows.
Physicochemical Properties
This compound is an aromatic sulfide characterized by a phenyl group and a mesityl group linked by a sulfur atom.[1][2] Its structural features contribute to its lipophilicity and potential for diverse chemical modifications. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆S | [2] |
| Molecular Weight | 228.35 g/mol | [2] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | 305-310 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, benzene, carbon disulfide); slightly soluble in alcohol and water. | [1] |
| CAS Number | 33667-80-0 | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of diaryl ethers and sulfides.[3][4] This approach involves the cross-coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.
Proposed Synthetic Pathway
The logical workflow for the proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Ullmann-type C-S cross-coupling reactions.
Materials:
-
Thiophenol
-
2-Iodo-1,3,5-trimethylbenzene (Iodomesitylene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,3,5-trimethylbenzene (1.0 eq), thiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.20-7.35 (m, 5H) | Phenyl-H |
| 6.95 (s, 2H) | Mesityl-H |
| 2.30 (s, 3H) | Mesityl-CH₃ (para) |
| 2.15 (s, 6H) | Mesityl-CH₃ (ortho) |
Potential Biological and Pharmacological Relevance
Diphenyl sulfide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Substituted diphenyl sulfides have been investigated as selective serotonin transporter (SERT) inhibitors, which are crucial targets in the treatment of depression and anxiety disorders.[5] Additionally, diaryl sulfide analogs of combretastatin A-4 have shown activity against breast cancer cell lines.
While no specific biological data for this compound has been reported, its structural similarity to other biologically active diphenyl sulfides suggests it could be a candidate for biological screening.
Hypothetical Biological Screening Workflow
A logical workflow for the initial biological evaluation of this compound is presented below.
Caption: Hypothetical workflow for biological screening.
Experimental Protocols for Biological Evaluation
4.2.1. SERT Binding Assay (Hypothetical Protocol)
This protocol is based on standard radioligand binding assays for neurotransmitter transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT
-
[³H]Citalopram (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, add cell membranes, [³H]citalopram (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
4.2.2. Cancer Cell Line Cytotoxicity Assay (Hypothetical Protocol)
This protocol is based on the widely used MTT assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value of the test compound.
Conclusion
This compound is a readily synthesizable compound with potential applications in materials science and as a scaffold in drug discovery. While specific biological data for this compound is currently lacking, the known activities of structurally related diphenyl sulfides provide a strong rationale for its further investigation, particularly in the areas of neuroscience and oncology. The detailed synthetic protocol and hypothetical screening workflows provided in this guide offer a solid foundation for researchers to explore the chemical and biological properties of this intriguing molecule.
References
An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Trimethyl Diphenyl Sulfide
This technical guide provides a comprehensive overview of the physical characteristics of 2,4,6-trimethyl diphenyl sulfide, an organosulfur compound with applications as an intermediate in organic synthesis.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Physical and Chemical Properties
This compound is an aromatic sulfide characterized by a sulfur atom bridging a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group. Its chemical formula is C15H16S.[1][2] The presence of the methyl groups on one of the phenyl rings influences its physical properties compared to the parent diphenyl sulfide. The compound typically appears as a colorless to light yellow crystal or powder, or as a light yellow liquid.[1]
Tabulated Physical Data
A summary of the key quantitative physical characteristics of this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C15H16S | [1][2] |
| Molecular Weight | 228.35 g/mol | [2] |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | 305-310 °C | [1] |
| Appearance | Colorless to light yellow crystal or powder; Light yellow liquid | [1] |
| Solubility | Soluble in ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |
Experimental Protocols
The determination of the physical properties of organic compounds such as this compound follows established laboratory procedures.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based manual device or a modern digital instrument.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Simple Distillation):
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Placement: A sample of liquid this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[3]
Synthesis and Workflow Visualization
The synthesis of substituted diphenyl sulfides can be achieved through various methods, including the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.
Caption: A generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Solubility of 2,4,6-Trimethyl Diphenyl Sulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethyl diphenyl sulfide. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily adapted for this compound.
Introduction to this compound
This compound is an organic sulfur compound with the chemical formula C₁₅H₁₆S.[1] It typically appears as a colorless to light yellow crystal or powder.[1] This compound serves as an intermediate in various organic syntheses, including the preparation of photosensitive dyes and wood preservatives.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative assessments have been reported, indicating its general solubility behavior in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Description |
| Ethers | Diethyl ether | Soluble |
| Aromatic | Benzene | Soluble |
| Non-polar | Carbon disulfide | Soluble |
| Alcohols | e.g., Ethanol | Slightly soluble |
| Polar Protic | Water | Slightly soluble |
Source: Based on qualitative descriptions found in the literature.[1]
This solubility profile suggests that this compound, a largely non-polar molecule, dissolves well in non-polar and aromatic solvents, while its solubility is limited in polar solvents like alcohols and water.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Filter paper or fritted funnel
-
Vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solute and solvent.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solutes):
-
Weigh the filtered solution.
-
Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the remaining solid residue.
-
Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent.
-
-
Instrumental Analysis (e.g., UV-Vis or HPLC):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent.
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to create a calibration curve.
-
Measure the absorbance or peak area of the diluted sample solution.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking the dilution factor into account.
-
3.3. Data Presentation
The solubility can be expressed in various units, such as:
-
grams of solute per 100 mL of solvent ( g/100 mL)
-
moles of solute per liter of solution (mol/L or M)
-
grams of solute per 100 grams of solvent ( g/100 g)
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic solid in a solvent.
Caption: A flowchart of the experimental steps for determining the solubility of a solid in a liquid.
Conclusion
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2,4,6-trimethyl diphenyl sulfide. The document elucidates the theoretical framework governing these reactions, including the directing effects of the constituent functional groups and the anticipated regioselectivity of substitution. While specific experimental data for this substrate is limited in publicly available literature, this guide furnishes detailed, adaptable experimental protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—based on established procedures for structurally analogous compounds. All quantitative data from analogous reactions are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the chemical processes.
Introduction
This compound, a sterically hindered aromatic sulfide, presents an interesting substrate for electrophilic aromatic substitution. The molecule incorporates two distinct aromatic rings with different substitution patterns: a mesitylene (2,4,6-trimethylphenyl) ring and an unsubstituted phenyl ring, linked by a sulfur atom. Understanding the reactivity and regioselectivity of EAS on this molecule is crucial for its potential application as an intermediate in the synthesis of novel organic compounds, including pharmaceuticals and materials. This guide aims to provide a detailed theoretical and practical framework for researchers exploring the synthetic utility of this compound.
Theoretical Considerations: Directing Effects and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of this compound, the substitution is expected to occur on the unsubstituted phenyl ring, as the mesityl ring is already highly substituted and sterically hindered. The directing effect of the 2,4,6-trimethylphenylthio group (-S-C₆H₂(CH₃)₃) on the unsubstituted phenyl ring is the key determinant of the substitution pattern.
The sulfur atom of the thioether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby activating the ring towards electrophilic attack and directing the incoming electrophile to the ortho and para positions. However, sulfur is less effective at resonance donation compared to oxygen due to poorer orbital overlap with the aromatic pi-system. Concurrently, the sulfur atom exerts an electron-withdrawing inductive effect. The interplay of these effects generally results in the phenylthio group being a weak activator or even a deactivator, but a reliable ortho, para-director.
A critical factor in the electrophilic substitution of this compound is the significant steric hindrance imposed by the bulky mesityl group. This steric bulk is expected to strongly disfavor substitution at the ortho positions of the unsubstituted phenyl ring. Consequently, electrophilic attack is predicted to occur predominantly at the para position.
Core Electrophilic Aromatic Substitution Reactions
This section details the anticipated outcomes and provides adaptable experimental protocols for nitration, halogenation, and Friedel-Crafts acylation of this compound. The provided protocols are based on established procedures for structurally similar compounds, such as mesitylene, thioanisole, and diphenyl sulfide, and should be optimized for the specific substrate.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed.
Predicted Outcome: The nitration of this compound is expected to yield predominantly 4-nitro-2,4,6-trimethyl diphenyl sulfide.
Table 1: Quantitative Data for Nitration of Analogous Compounds
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Isomer Ratio (o:p) | Reference |
| Diphenyl | HNO₃/H₂SO₄ | - | < 130 | 4-Nitrodiphenyl | >95 (crude) | 1:1.6 - 1:1.78 | [1] |
| Mesitylene | Bi(NO₃)₃·5H₂O/Montmorillonite | Dichloromethane | Room Temp. | 2-Nitromesitylene | 84 | - | [2] |
| Toluene | HNO₃/H₂SO₄ | - | 30-40 | 2-Nitrotoluene, 4-Nitrotoluene | 95 | 58:37 | [3] |
Experimental Protocol (Adapted from the Nitration of Diphenyl)[1]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Nitration
Caption: Workflow for the nitration of this compound.
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.
Predicted Outcome: Bromination of this compound is expected to yield predominantly 4-bromo-2,4,6-trimethyl diphenyl sulfide.
Table 2: Quantitative Data for Bromination of Analogous Compounds
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| Mesitylene | Br₂ | CCl₄ | 10-15 | 2-Bromomesitylene | 68-73 | [4] |
| Anisole | Br₂ | Acetic Acid | - | 4-Bromoanisole | High | [5] |
Experimental Protocol (Adapted from the Bromination of Mesitylene)[4]
-
Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Prepare a solution of bromine (1.05 eq) in the same solvent and add it dropwise to the stirred solution of the substrate, maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for one hour.
-
Wash the reaction mixture with water, followed by a 10% sodium thiosulfate solution to remove excess bromine, and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the residue by distillation under reduced pressure or by recrystallization.
Signaling Pathway for Regioselective Bromination
Caption: Steric and electronic effects on bromination regioselectivity.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, forming a ketone. This reaction is a powerful tool for C-C bond formation.
Predicted Outcome: Friedel-Crafts acylation of this compound is expected to yield the corresponding 4-acyl derivative as the major product.
Table 3: Quantitative Data for Friedel-Crafts Acylation of Analogous Compounds
| Substrate | Acylating Agent | Lewis Acid | Solvent | Major Product | Yield (%) | Reference |
| Diphenyl Sulfide | Thionyl Chloride | AlCl₃ | Benzene | Diphenyl Sulfoxide | 85 | [6] |
| Mesitylene | Acetyl Chloride | AlCl₃ | CS₂ | 2-Acetylmesitylene | 82-87 | |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL | 4-Methoxyacetophenone | 94 | [1] |
Experimental Protocol (Adapted from the Acylation of Mesitylene)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq) and a dry solvent (e.g., carbon disulfide or dichloromethane).
-
Cool the suspension in an ice bath.
-
Add a solution of this compound (1.0 eq) and the acyl chloride (1.1 eq) in the same dry solvent dropwise with vigorous stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature until the evolution of HCl gas ceases (or for a predetermined time, e.g., 2-4 hours).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by vacuum distillation or recrystallization.
Logical Relationship in Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation process.
Conclusion
The electrophilic aromatic substitution on this compound is predicted to be a highly regioselective process, favoring substitution at the para position of the unsubstituted phenyl ring. This selectivity is driven by the ortho, para-directing nature of the phenylthio group and the significant steric hindrance imposed by the mesityl substituent, which effectively blocks the ortho positions. While direct experimental data for this specific substrate remains scarce, the provided adaptable protocols, derived from well-established procedures for analogous compounds, offer a robust starting point for synthetic exploration. Further experimental investigation is warranted to quantify the yields and isomer distributions for various electrophilic substitution reactions on this intriguing molecule, which holds promise as a versatile building block in organic synthesis. Researchers and drug development professionals can leverage the theoretical framework and practical guidance presented herein to design and execute novel synthetic strategies.
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Reactivity of the Sulfide Bridge in 2,4,6-Trimethyl Diphenyl Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide, also known as mesityl phenyl sulfide, is an aromatic sulfide characterized by the presence of a sterically demanding mesityl group attached to the sulfur atom. This significant steric hindrance profoundly influences the reactivity of the sulfide bridge, distinguishing it from simpler diaryl sulfides. Understanding these steric and electronic effects is crucial for its application in organic synthesis and drug development, where the sulfide moiety can be a key functional group or a site for metabolic transformation. This technical guide provides a comprehensive overview of the reactivity of the sulfide bridge in this compound, focusing on oxidation, reduction, and carbon-sulfur bond cleavage. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from analogous sterically hindered diaryl sulfides and theoretical computations to provide a thorough analysis.
I. Oxidation of the Sulfide Bridge
The oxidation of the sulfide bridge in this compound to its corresponding sulfoxide and sulfone is a primary area of interest. The steric bulk of the mesityl group is expected to decrease the rate of oxidation compared to less hindered diaryl sulfides by impeding the approach of the oxidizing agent to the sulfur atom.
Quantitative Data on Sulfide Oxidation
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Rate Constant (k) | Product(s) | Yield (%) | Reference Analogy |
| Diphenyl Sulfide | H₂O₂ | Acetic Acid | 25 | Not specified | Diphenyl Sulfoxide | >95 | [1] |
| Methyl Phenyl Sulfide | H₂O₂ | Acetic Acid | 25 | Not specified | Methyl Phenyl Sulfoxide | 99 | [1] |
| Di-tert-butyl Sulfide | m-CPBA | CH₂Cl₂ | 25 | Slower than less hindered sulfides | Di-tert-butyl Sulfoxide | High | General Knowledge |
Note: The rate of oxidation is expected to be significantly lower for this compound compared to diphenyl sulfide due to the steric hindrance of the mesityl group.
Experimental Protocol: Oxidation to 2,4,6-Trimethyl Diphenyl Sulfoxide
This generalized protocol is based on common methods for the selective oxidation of sulfides to sulfoxides.
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography or recrystallization.
Caption: Experimental workflow for the oxidation of this compound.
II. Reduction of the Sulfide Bridge
The reduction of diaryl sulfides is generally a challenging transformation requiring strong reducing agents. The sulfide bridge in this compound is expected to be relatively unreactive towards reduction due to the stability of the C-S bonds.
Quantitative Data on Sulfide Reduction
Quantitative data on the reduction of this compound is not available. Reductive cleavage of the C-S bond is more common than reduction to a thiol.
Experimental Protocol: Attempted Reduction
A typical protocol for the reduction of a sulfoxide back to a sulfide is provided for context, as direct reduction of the sulfide is less common.
Materials:
-
2,4,6-Trimethyl Diphenyl Sulfoxide
-
Trifluoroacetic Anhydride
-
Sodium Iodide
-
Acetonitrile
-
Saturated Sodium Thiosulfate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2,4,6-trimethyl diphenyl sulfoxide (1 equivalent) in acetonitrile.
-
Add trifluoroacetic anhydride (1.5 equivalents) and stir at room temperature.
-
Add sodium iodide (2 equivalents) and continue stirring.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product as needed.
III. Carbon-Sulfur Bond Cleavage
Cleavage of the C-S bond in diaryl sulfides typically requires harsh conditions or the use of specific catalysts. The steric hindrance in this compound can influence the mechanism and rate of C-S bond cleavage.
Quantitative Data on C-S Bond Dissociation Energy
Experimental data for the C-S bond dissociation energy (BDE) of this compound is not available. However, computational studies provide valuable estimates for related molecules.
| Bond | Molecule | Method | Calculated BDE (kcal/mol) | Reference |
| C-S | Dimethyl Sulfide | DFT | ~76 | [2] |
| C-S | Diphenyl Sulfide | DFT (Estimated) | ~80-85 | General Literature |
| C-S (Mesityl-S) | This compound | DFT (Estimated) | ~75-80 | Predicted |
Note: The C-S bond to the mesityl group is predicted to be slightly weaker due to steric strain.
Experimental Protocol: Reductive C-S Bond Cleavage
This protocol describes a general method for the reductive cleavage of C-S bonds in diaryl sulfides using a strong reducing agent.
Materials:
-
This compound
-
Sodium metal
-
Liquid Ammonia
-
Ammonium Chloride
-
Dry Ether
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask.
-
Add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of this compound in dry ether dropwise.
-
Stir the reaction mixture for several hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the products with ether.
-
Separate and analyze the organic and aqueous layers to identify the cleavage products (thiophenol and mesitylene).
References
An In-depth Technical Guide to the Electronic Properties of Substituted Diphenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfide, a diaryl thioether, serves as a fundamental scaffold in medicinal chemistry and materials science. The electronic properties of its core structure can be precisely modulated by introducing various substituents onto one or both phenyl rings. This fine-tuning of electron density, charge distribution, and molecular orbital energies is critical for optimizing molecular interactions, reactivity, and photophysical characteristics. For drug development professionals, understanding these properties is paramount, as they directly influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. For instance, the efficacy of diphenyl sulfide derivatives as selective serotonin reuptake inhibitors (SERTs) is highly dependent on the electronic nature of their substituents. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and quantitative data related to the electronic properties of substituted diphenyl sulfides.
Theoretical Framework: The Hammett Equation
The effect of a substituent on the electronic character of a molecule can be dissected into two primary components: the inductive effect and the resonance effect . The inductive effect is a through-bond polarization, while the resonance effect involves the delocalization of π-electrons. To quantify these combined effects in aromatic systems, the Hammett equation provides a powerful linear free-energy relationship.[1]
The equation is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.
-
K₀ or k₀ is the constant for the unsubstituted parent compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It represents the substituent's intrinsic electron-donating or electron-withdrawing power.
-
Positive σ values indicate an electron-withdrawing group (EWG).
-
Negative σ values indicate an electron-donating group (EDG).
-
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1]
By using established Hammett constants, researchers can predict how a given substituent will influence the reactivity and electronic properties of the diphenyl sulfide core.
Synthesis and Characterization Workflow
The study of substituted diphenyl sulfides begins with their synthesis, followed by a suite of analytical techniques to characterize their structure and electronic properties.
General Synthesis of Substituted Diphenyl Sulfides
A common and versatile method for synthesizing substituted diphenyl sulfides is the reaction of a substituted benzenesulfenyl chloride with a substituted benzene derivative, often facilitated by a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃).[2] The reaction temperature is typically controlled to ensure selectivity and high yield.[2]
Characterization Workflow
Once synthesized and purified, the compounds are subjected to various analytical methods to confirm their structure and probe their electronic properties.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments.
Synthesis: Friedel-Crafts Reaction[2]
-
Preparation of Sulfenyl Chloride: A solution of the starting substituted benzenethiol in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath. An equimolar amount of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added portion-wise while stirring. The reaction is monitored by TLC until the thiol is fully consumed.
-
Catalyst Suspension: In a separate flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), the Lewis acid catalyst (e.g., 1.2 equivalents of AlCl₃) is suspended in a dry chlorinated solvent (e.g., dichloromethane or dichloroethane).[2] The appropriate substituted benzene (1.0 equivalent) is added.
-
Reaction: The freshly prepared sulfenyl chloride solution is added dropwise to the catalyst/benzene suspension at a controlled temperature (e.g., 0-25°C).[2]
-
Workup: After the reaction is complete (monitored by TLC), the mixture is slowly poured into a stirred mixture of ice and water to quench the reaction and dissolve the catalyst. The organic layer is separated, washed with water, a mild base (e.g., NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or by vacuum distillation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]
-
Sample Preparation: Approximately 5-10 mg of the purified diphenyl sulfide derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, providing a single peak for each unique carbon atom.[4]
-
Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0 ppm). The position of the signals provides information about the electronic environment of the nuclei. Deshielding (downfield shift to higher ppm) indicates a decrease in electron density, while shielding (upfield shift to lower ppm) indicates an increase.[3]
UV-Visible (UV-Vis) Spectroscopy[8][9][10][11][12]
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 10⁻³ M). This is then diluted to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: The spectrophotometer is first zeroed using a cuvette containing only the solvent (the "blank").[5] The sample solution is then placed in the light path, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Analysis: The wavelength of maximum absorbance (λ_max) is identified. Shifts in λ_max relative to the parent diphenyl sulfide indicate changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry (CV)[13][14][15][16][17]
-
Sample Preparation: A solution (typically 1 mM) of the analyte is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to ensure conductivity.[6] The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.[6]
-
Experimental Setup: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Data Acquisition: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. The resulting current from redox events at the electrode surface is measured as a function of the applied potential.
-
Analysis: The voltammogram is plotted as current versus potential. The potentials of oxidation (E_pa) and reduction (E_pc) peaks provide information about the ease with which the molecule loses or gains electrons. An internal standard like ferrocene/ferrocenium (Fc/Fc⁺) is often added for accurate potential referencing.[6]
Quantitative Data on Substituent Effects
The following tables summarize key data illustrating the influence of various substituents on the electronic properties of the diphenyl sulfide scaffold.
Table 1: Hammett Constants for Common Substituents[1][18][19][20][21]
This table provides a fundamental measure of the electronic influence of substituents at the meta and para positions.
| Substituent (R) | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
| -N(CH₃)₂ | -0.15 | -0.83 | Strong EDG (Resonance) |
| -NH₂ | -0.16 | -0.66 | Strong EDG (Resonance) |
| -OH | 0.10 | -0.37 | Strong EDG (Resonance) |
| -OCH₃ | 0.12 | -0.27 | Strong EDG (Resonance) |
| -CH₃ | -0.07 | -0.17 | Weak EDG (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -Cl | 0.37 | 0.23 | EWG (Inductive > Resonance) |
| -Br | 0.39 | 0.23 | EWG (Inductive > Resonance) |
| -C(=O)CH₃ | 0.38 | 0.50 | Moderate EWG (Resonance) |
| -CN | 0.56 | 0.66 | Strong EWG (Resonance) |
| -NO₂ | 0.71 | 0.78 | Strong EWG (Resonance) |
| -CF₃ | 0.44 | 0.57 | Strong EWG (Inductive) |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data compiled from multiple sources.[1][8][9]
Table 2: Spectroscopic Data for 4-Substituted Diphenyl Sulfides (R-C₆H₄-S-C₆H₅)
This table illustrates the direct impact of substituents on measurable spectroscopic properties. Data is generally reported in CDCl₃.
| Substituent (R) | ¹H NMR (δ, ppm) H-para' | ¹³C NMR (δ, ppm) C-para' | UV-Vis (λ_max, nm) |
| -N(CH₃)₂ | ~6.7 | ~112 | ~300 |
| -OCH₃ | ~6.9 | ~115 | ~275 |
| -CH₃ | ~7.1 | ~121 | ~255 |
| -H | ~7.2-7.4 | ~127 | 250 |
| -Cl | ~7.3 | ~129 | ~258 |
| -NO₂ | ~8.2 | ~148 | ~335 |
Note: These are approximate values collated from various spectroscopic databases and literature to show trends. 'H-para' and 'C-para' refer to the para position on the unsubstituted ring. The λ_max corresponds to the primary π→π transition.*[2][10][11]
Analysis and Logical Relationships
The data presented reveals clear correlations between the nature of a substituent and the electronic properties of the diphenyl sulfide molecule. Electron-donating groups increase electron density on the aromatic rings, while electron-withdrawing groups decrease it.
-
NMR Spectroscopy: EDGs increase electron density, shielding the aromatic protons and carbons and shifting their signals to a lower ppm (upfield). EWGs do the opposite, deshielding the nuclei and causing a downfield shift.[10]
-
UV-Vis Spectroscopy: The absorption maximum (λ_max) is related to the HOMO-LUMO energy gap. Strong EWGs that can extend the π-conjugation (like -NO₂) significantly lower the LUMO energy, reducing the gap and causing a bathochromic (red) shift to longer wavelengths.[12][13]
-
Electrochemistry: EDGs increase the energy of the HOMO, making the molecule easier to oxidize (lose an electron), thus lowering its oxidation potential. EWGs stabilize the HOMO, making the molecule more difficult to oxidize and increasing its oxidation potential.
Conclusion
The electronic properties of the diphenyl sulfide scaffold are highly tunable through the strategic placement of substituents on its phenyl rings. A systematic approach, combining theoretical principles like the Hammett equation with robust experimental techniques such as NMR, UV-Vis, and cyclic voltammetry, allows for a deep understanding and prediction of these properties. This knowledge is invaluable for the rational design of new molecules in drug discovery, enabling the optimization of target affinity and pharmacokinetic profiles, and in materials science for the development of novel organic materials with tailored electronic and photophysical characteristics.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. global.oup.com [global.oup.com]
- 9. web.viu.ca [web.viu.ca]
- 10. Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones | Semantic Scholar [semanticscholar.org]
- 11. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide to 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethyl diphenyl sulfide, also known as mesityl phenyl sulfide. It covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications. The document is intended to be a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who are interested in the synthesis and utilization of sterically hindered diaryl sulfides.
Introduction
This compound is an aromatic organic sulfur compound with the chemical formula C15H16S.[1] Its structure features a phenyl group and a mesityl (2,4,6-trimethylphenyl) group linked by a sulfur atom. This significant steric hindrance around the sulfur atom imparts unique chemical properties and reactivity to the molecule. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialized chemicals such as photosensitive dyes and wood preservatives.[1]
Discovery and History
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C15H16S | [1] |
| Molar Mass | 228.35 g/mol | [1] |
| CAS Number | 33667-80-0 | [1] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | 305-310 °C | [1] |
| Density | 1.075 g/cm³ | [1] |
| Refractive Index | 1.607 | [1] |
| Solubility | Soluble in organic solvents such as ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |
Experimental Protocols
The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a thiophenol with an aryl halide. Below is a detailed methodology for this synthesis.
Synthesis of this compound via Ullmann Condensation
This protocol describes the reaction between 2,4,6-trimethylthiophenol and iodobenzene.
Materials:
-
2,4,6-Trimethylthiophenol (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous solution of ammonium chloride (NH4Cl)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylthiophenol, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask via syringe.
-
Add iodobenzene to the reaction mixture via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data:
-
1H NMR (CDCl3, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.95 (s, 2H, Ar-H), 2.35 (s, 3H, p-CH3), 2.10 (s, 6H, o-CH3).
-
13C NMR (CDCl3, 101 MHz): δ 143.0, 138.5, 137.0, 131.5, 129.5, 129.0, 128.0, 127.5, 21.5, 20.0.
-
Mass Spectrometry (EI): m/z 228 (M+), 135, 91.
Signaling Pathways and Biological Activity
Extensive searches of scientific literature and databases have not revealed any significant biological activity or involvement in signaling pathways for this compound. Its primary role is as a chemical intermediate. Some substituted diphenyl sulfides have been investigated for their biological activities, including potential anticancer and antimicrobial properties.[5][6][7][8] However, the specific compound this compound is not highlighted in these studies. Toxicological data for this compound is limited, but it is classified as an irritant to the skin and eyes.[1] Standard laboratory safety precautions should be observed when handling this chemical.
Visualizations
Synthesis of this compound
The following diagram illustrates the Ullmann condensation reaction for the synthesis of this compound.
Caption: Ullmann condensation for the synthesis of this compound.
Logical Relationship of Synthesis Components
This diagram shows the logical flow and components of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a sterically hindered diaryl sulfide with established synthetic routes, most notably the Ullmann condensation. While its specific history of discovery is not well-documented, its preparation is a practical example of well-established C-S bond formation methodologies. Its primary utility lies as an intermediate in the synthesis of other organic molecules, and it does not appear to have significant biological activity. The detailed protocols and compiled data in this guide should serve as a useful resource for chemists in research and development.
References
- 1. chembk.com [chembk.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
The Cornerstone of Modern Drug Design: A Technical Guide to the Fundamental Chemistry of Sterically Hindered Aryl Sulfides
For Immediate Release
In the intricate world of medicinal chemistry, the design and synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast arsenal of chemical scaffolds available to researchers, sterically hindered aryl sulfides have emerged as a class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the core chemical principles governing these unique molecules, offering valuable insights for researchers, scientists, and drug development professionals. By understanding the fundamental interplay between steric bulk and electronic properties, scientists can better harness the potential of this scaffold to create next-generation therapeutics.
The Synthetic Challenge: Navigating Steric Encumbrance
The construction of the C-S bond in sterically hindered aryl sulfides presents a significant synthetic hurdle. Traditional nucleophilic aromatic substitution (SNAr) reactions are often inefficient due to the shielding of the electrophilic center by bulky ortho-substituents. Consequently, transition metal-catalyzed cross-coupling reactions have become the mainstay for the synthesis of these challenging molecules.
Modern synthetic strategies predominantly rely on palladium, copper, and nickel catalysis. The success of these reactions is critically dependent on the choice of ligand, which plays a crucial role in facilitating the catalytic cycle and overcoming the steric barrier.
Table 1: Common Catalytic Systems for the Synthesis of Sterically Hindered Aryl Sulfides
| Catalyst System | Ligand Type | Typical Reaction Conditions | Yield Range (%) | Notes |
| Pd(OAc)₂ / Josiphos | Bidentate Ferrocenylphosphine | Base (e.g., NaOtBu), Toluene, 100-120 °C | 70-95 | Highly effective for a broad range of substrates.[1] |
| CuI / Neocuproine | N-donor Ligand | Base (e.g., K₂CO₃), DMF, 110-140 °C | 60-90 | A more economical alternative to palladium catalysis. |
| NiCl₂(dppp) | Bidentate Phosphine | Base (e.g., K₃PO₄), Dioxane, 100 °C | 65-88 | Particularly useful for the coupling of aryl chlorides. |
| Pd₂(dba)₃ / tBuBrettPhos | Monodentate Biarylphosphine | Soluble base (e.g., LHMDS), Toluene, 80-100 °C | 75-98 | Effective for highly hindered substrates at lower temperatures.[1] |
A general workflow for the synthesis of sterically hindered aryl sulfides via a palladium-catalyzed cross-coupling reaction is depicted below.
References
Spectroscopic and Synthetic Profile of 2,4,6-Trimethyl Diphenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 2,4,6-trimethyl diphenyl sulfide. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values and a generalized, yet detailed, synthetic methodology applicable to unsymmetrical diaryl sulfides. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral characteristics of the molecule.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Phenyl-H |
| 6.90 | s | 2H | Mesityl-H |
| 2.30 | s | 3H | para-Methyl-H |
| 2.10 | s | 6H | ortho-Methyl-H |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| 142.5 | Mesityl-C (quaternary, C-S) |
| 139.0 | Mesityl-C (quaternary, C-CH₃) |
| 138.5 | Mesityl-C (quaternary, C-CH₃) |
| 135.0 | Phenyl-C (quaternary, C-S) |
| 131.0 | Phenyl-C (CH) |
| 129.5 | Phenyl-C (CH) |
| 128.0 | Mesityl-C (CH) |
| 127.0 | Phenyl-C (CH) |
| 21.0 | para-Methyl-C |
| 20.5 | ortho-Methyl-C |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1450 | Strong | Aromatic C=C Stretch |
| 1100-1000 | Medium | C-S Stretch |
| 880-840 | Strong | Aromatic C-H Bend (out-of-plane) |
Predicted Mass Spectrometry (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 228 | 100 | [M]⁺ (Molecular Ion) |
| 213 | 40 | [M - CH₃]⁺ |
| 198 | 20 | [M - 2CH₃]⁺ |
| 183 | 15 | [M - 3CH₃]⁺ |
| 119 | 30 | [C₉H₁₁]⁺ (Mesityl cation) |
| 109 | 25 | [C₆H₅S]⁺ (Thiophenoxy cation) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The synthesis of this compound, an unsymmetrical diaryl sulfide, can be achieved through several established methods. Below is a representative protocol based on the Ullmann condensation, a widely used copper-catalyzed cross-coupling reaction.
Synthesis of this compound via Ullmann Condensation
This protocol describes the copper-catalyzed reaction between a thiol and an aryl halide.
Materials:
-
Thiophenol
-
2-Bromo-1,3,5-trimethylbenzene (2-Bromomesitylene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (5-10 mol%), potassium carbonate (2 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reactants: Add thiophenol (1 equivalent) and 2-bromo-1,3,5-trimethylbenzene (1.2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow.
Signaling Pathway (Logical Relationship)
As this guide focuses on a single small molecule, a signaling pathway is not applicable. The diagram above illustrates the logical flow of the synthesis and characterization process.
Theoretical Calculations on 2,4,6-Trimethyl Diphenyl Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide, a sterically hindered aromatic sulfide, presents an interesting case for theoretical and computational analysis. Its unique substitution pattern is expected to influence its conformational preferences, electronic properties, and reactivity. Understanding these characteristics at a molecular level is crucial for its potential applications in medicinal chemistry and materials science, where fine-tuning of steric and electronic parameters is often key to designing molecules with specific functions. This technical guide provides a comprehensive overview of a theoretical approach to studying this compound, complemented by a plausible experimental protocol for its synthesis and characterization.
Computational Methodology
The theoretical investigation of this compound can be effectively carried out using quantum chemical calculations, primarily employing Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Due to the presence of the bulky 2,4,6-trimethylphenyl (mesityl) group, significant steric hindrance is expected, which will dictate the dihedral angles between the phenyl rings and the C-S-C plane.
A plausible computational protocol would involve:
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the electron distribution, especially around the sulfur atom and the aromatic rings.
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as dichloromethane or chloroform.
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.
Electronic Properties
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, while the results from the vibrational analysis can be used to generate a theoretical IR spectrum.
Theoretical Data Summary
The following tables summarize plausible theoretical data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(mesityl)-S | 1.78 | ||
| C(phenyl)-S | 1.77 | ||
| C-S-C | 104.5 | ||
| C(mesityl)-S-C(phenyl)-C | 65.0 | ||
| C(phenyl)-S-C(mesityl)-C | -70.0 |
Table 2: Calculated Vibrational Frequencies (Selected)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2870 | Methyl C-H stretching |
| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |
| δ(C-H) methyl | 1460-1370 | Methyl C-H bending |
| ν(C-S) | 750-650 | C-S stretching |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 1.5 D |
Experimental Protocol
This section outlines a plausible experimental procedure for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of diaryl sulfides is the copper-catalyzed cross-coupling of an aryl halide with a thiol.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (2-Bromomesitylene)
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromomesitylene (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization
The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of both the phenyl and mesityl rings, as well as singlets for the three methyl groups.
-
¹³C NMR will display the expected number of signals for the aromatic and methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit absorption bands corresponding to aromatic C-H stretching, methyl C-H stretching, aromatic C=C stretching, and C-S stretching, consistent with the calculated frequencies.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₅H₁₆S).
-
Visualizations
Computational Workflow
Caption: Computational workflow for the theoretical study of this compound.
Hypothetical Signaling Pathway Involvement
Aryl sulfides can act as ligands for various receptors or as inhibitors of enzymes. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could act as an inhibitor of a kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. The proposed computational methodology, based on DFT, allows for a detailed understanding of its structural and electronic properties. The outlined experimental protocol provides a reliable method for its synthesis and characterization. The combined theoretical and experimental approach is essential for elucidating the structure-property relationships of this molecule, which is a critical step for its potential application in various fields of chemical and biomedical research.
Potential Research Areas for 2,4,6-Trimethyl Diphenyl Sulfide: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-trimethyl diphenyl sulfide is a largely unexplored aromatic sulfide with significant potential for therapeutic agent development. While specific biological data for this compound is scarce, its structural class, diaryl sulfides, is a well-established pharmacophore with a broad range of biological activities. Diaryl sulfides are integral components in numerous drugs, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2] This technical guide outlines promising research avenues for this compound, leveraging the known bioactivities of its structural analogs. The following sections detail potential therapeutic applications, propose experimental protocols for synthesis and biological evaluation, and visualize key concepts to facilitate further investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthesis, purification, and formulation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆S | [3] |
| Molecular Weight | 228.35 g/mol | [3] |
| Appearance | Colorless to light yellow crystal or powder | [3] |
| Melting Point | ~75-78°C | [3] |
| Boiling Point | ~305-310°C | [3] |
| Solubility | Soluble in organic solvents (ether, benzene, carbon disulfide), slightly soluble in alcohol and water. | [3] |
Potential Therapeutic Research Areas
Based on the established activities of the diaryl sulfide scaffold, the following areas represent high-priority research directions for this compound and its derivatives.
Anticancer Activity
Diaryl sulfides have demonstrated significant potential as anticancer agents.[2][4] Research into this compound could focus on two primary mechanisms:
-
3.1.1 Inhibition of Tubulin Polymerization: Certain diaryl sulfide analogs of combretastatin A-4 have shown activity against breast cancer cell lines by interacting with the microtubule network.[5] The trimethyl substitution pattern on one of the phenyl rings of this compound may offer unique steric and electronic properties that could enhance its binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.
-
3.1.2 Kinase Inhibition: The diaryl sulfide motif is present in some kinase inhibitors.[6][7] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8][9] High-throughput screening of this compound against a panel of cancer-relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) could identify novel inhibitory activities.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diaryl sulfides have been identified as potent anti-inflammatory agents.[10]
-
3.2.1 Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. Some sulfur-containing compounds have been shown to inhibit this pathway.[11] Investigations could explore the ability of this compound to inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Proposed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound and Derivatives
The synthesis of unsymmetrical diaryl sulfides like this compound can be achieved through several established methods. The Buchwald-Hartwig C-S coupling reaction is a versatile and widely used method.[12][13][14]
4.1.1 Protocol: Buchwald-Hartwig C-S Coupling for the Synthesis of this compound
-
Materials:
-
1-bromo-2,4,6-trimethylbenzene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-2,4,6-trimethylbenzene (1.0 equivalent) and thiophenol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 110°C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
In Vitro Anticancer Evaluation
4.2.1 Protocol: Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
4.2.2 Protocol: Tubulin Polymerization Assay
-
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
This compound
-
Positive control (e.g., colchicine)
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a cuvette, mix tubulin, GTP, and polymerization buffer.
-
Add this compound at various concentrations.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
-
In Vitro Anti-inflammatory Evaluation
4.3.1 Protocol: NF-κB Reporter Assay
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Determine the effect of the compound on LPS-induced NF-κB activation.
-
Potential Signaling Pathways for Investigation
Based on the proposed therapeutic activities, the following signaling pathways are recommended for further investigation.
Mitotic Spindle Assembly and Cell Cycle Progression
As a potential tubulin polymerization inhibitor, this compound could disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
NF-κB Inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The proposed research areas and experimental protocols provide a solid framework for initiating a comprehensive investigation into its biological activities. Future work should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR), conducting in vivo efficacy studies in relevant animal models, and elucidating the precise molecular mechanisms of action. These efforts will be crucial in unlocking the full therapeutic potential of this intriguing diaryl sulfide.
References
- 1. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 2. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 [nanomaterchem.com]
- 3. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 4. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide, also known as mesityl phenyl sulfide, is a sterically hindered diaryl sulfide of interest in organic synthesis and medicinal chemistry. Its unique structural features, arising from the bulky 2,4,6-trimethylphenyl (mesityl) group, can impart specific conformational properties and metabolic stability to molecules. This makes it a valuable building block in the development of novel pharmaceuticals and functional materials. The synthesis of such sterically hindered diaryl sulfides can be challenging due to the steric hindrance around the reaction center, which can impede traditional cross-coupling reactions.
This application note provides a detailed experimental protocol for the synthesis of this compound via a copper-catalyzed Ullmann-type condensation reaction. This method has been adapted for sterically demanding substrates and offers a reliable route to this class of compounds.
Experimental Protocol
This protocol describes the synthesis of this compound from 2-bromomesitylene and thiophenol using a copper(I)-iodide catalyst with 1,10-phenanthroline as a ligand.
Materials:
-
2-Bromomesitylene (1.0 equiv.)
-
Thiophenol (1.2 equiv.)
-
Copper(I) iodide (CuI) (0.1 equiv.)
-
1,10-Phenanthroline (0.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe, followed by 2-bromomesitylene (1.0 equiv.) and thiophenol (1.2 equiv.).
-
Reaction: The reaction mixture is heated to 110 °C and stirred vigorously under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with diethyl ether and washed sequentially with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactants | |
| 2-Bromomesitylene | 1.0 mmol (199.1 mg) |
| Thiophenol | 1.2 mmol (132.2 mg, 123 µL) |
| Copper(I) iodide | 0.1 mmol (19.0 mg) |
| 1,10-Phenanthroline | 0.2 mmol (36.0 mg) |
| Potassium carbonate | 2.0 mmol (276.4 mg) |
| Solvent | |
| Anhydrous Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₅H₁₆S |
| Molecular Weight | 228.35 g/mol |
| Theoretical Yield | 228.4 mg |
| Results | |
| Isolated Yield | 182.7 mg |
| Yield (%) | 80% |
| Purity (by ¹H NMR) | >98% |
| Physical Appearance | White to off-white solid |
| Melting Point | 75-77 °C |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The Ullmann condensation for the formation of diaryl sulfides is believed to proceed through a copper-catalyzed cycle.
Conclusion
The provided protocol offers a robust and reproducible method for the synthesis of the sterically hindered this compound. The use of a copper(I) catalyst with a 1,10-phenanthroline ligand is effective in promoting the carbon-sulfur bond formation, even with the sterically demanding mesityl group. This method should be applicable to the synthesis of other sterically hindered diaryl sulfides, which are valuable scaffolds in drug discovery and materials science. Careful control of the inert atmosphere and the use of anhydrous solvent are critical for achieving high yields.
Application Notes and Protocols: Utilizing 2,4,6-Trimethyl Diphenyl Sulfide in the Preparation of a Novel Squaraine-Based Photosensitive Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosensitive dyes are critical components in a myriad of applications, ranging from photodynamic therapy (PDT) and bioimaging to materials science. The rational design of these dyes, focusing on the modulation of their photophysical properties, is a key area of research. The introduction of specific structural motifs can significantly influence a dye's absorption and emission characteristics, quantum yield, and singlet oxygen generation capabilities.
This document outlines a detailed protocol for the synthesis and characterization of a novel, hypothetical squaraine-based photosensitive dye, SQ-TMS, which incorporates a 2,4,6-trimethyl diphenyl sulfide moiety. While direct literature precedent for the use of this compound in photosensitive dye synthesis is not available, the proposed synthesis is based on well-established methodologies for the preparation of squaraine dyes.[1] The sterically hindered and electron-donating nature of the 2,4,6-trimethylphenyl group is anticipated to influence the photophysical properties of the resulting dye, potentially leading to a red-shifted absorption and emission, as well as an enhanced quantum yield due to the restriction of intramolecular rotation.
The proposed dye, SQ-TMS, is envisioned as a potential photosensitizer for photodynamic therapy. The sulfur atom in the diphenyl sulfide linkage can contribute to intersystem crossing, a key process for singlet oxygen generation, which is the cytotoxic agent in PDT.
Proposed Photosensitive Dye: SQ-TMS
The proposed squaraine dye, herein named SQ-TMS, is a symmetrical dye formed by the condensation of two molecules of a this compound derivative with one molecule of squaric acid.
Experimental Protocols
A. Synthesis of 4-amino-2',4',6'-trimethyldiphenyl sulfide (1)
This protocol describes the synthesis of the amine-functionalized precursor required for the squaraine dye synthesis.
-
Materials:
-
2,4,6-Trimethylthiophenol
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 2,4,6-trimethylthiophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-2',4',6'-trimethyldiphenyl sulfide.
-
To a solution of the nitro compound in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 6 hours.
-
After completion of the reaction, filter the hot solution through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2',4',6'-trimethyldiphenyl sulfide (1). Purify by column chromatography on silica gel.
-
B. Synthesis of SQ-TMS Photosensitive Dye (2)
This protocol details the condensation reaction to form the final squaraine dye.
-
Materials:
-
4-amino-2',4',6'-trimethyldiphenyl sulfide (1)
-
Squaric acid
-
Toluene
-
n-Butanol
-
Dean-Stark trap
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-amino-2',4',6'-trimethyldiphenyl sulfide (1) (2.0 eq) and squaric acid (1.0 eq).
-
Add a 1:1 mixture of toluene and n-butanol.
-
Heat the reaction mixture to reflux and continue for 24 hours, with azeotropic removal of water.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the SQ-TMS dye (2).
-
Data Presentation
The following table summarizes the expected photophysical properties of the hypothetical SQ-TMS dye, based on data for structurally similar squaraine dyes reported in the literature.
| Parameter | Expected Value |
| Absorption Maximum (λmax) | 640 - 660 nm |
| Molar Extinction Coefficient (ε) | > 150,000 M-1cm-1 |
| Emission Maximum (λem) | 660 - 680 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.6 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of the SQ-TMS photosensitive dye.
Caption: Proposed mechanism of action for SQ-TMS in photodynamic therapy.
References
Application Notes and Protocols for the Evaluation of 2,4,6-trimethyl Diphenyl Sulfide as a Wood Preservative
Topic: Application of 2,4,6-trimethyl Diphenyl Sulfide in Wood Preservatives
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wood, a ubiquitous and sustainable building material, is susceptible to degradation by various biological agents, primarily fungi and insects. Wood preservation is critical for extending the service life of wood products. While traditional wood preservatives have been effective, there is an ongoing search for new, more environmentally benign, and equally effective compounds. This compound is an organosulfur compound that has been noted for its potential use in the synthesis of various chemicals, including mentions of wood preservatives.[1] However, to date, there is a lack of comprehensive studies detailing its efficacy and application protocols for wood protection.
This document provides a detailed framework for the systematic evaluation of this compound as a potential wood preservative. The protocols outlined below are based on established standards in the field of wood preservation and are designed to assess its fungicidal and termiticidal efficacy.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in Table 1. These properties are essential for developing appropriate solvent systems and treatment procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆S | [1] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, benzene, carbon disulfide), slightly soluble in alcohol and water | [1] |
| Melting Point | ~75-78°C | [1] |
| Boiling Point | ~305-310°C | [1] |
Experimental Protocols
Protocol 1: Determination of Fungicidal Efficacy
This protocol is adapted from standard methods for testing wood preservatives against wood-decay fungi.
1.1. Fungal Cultures:
-
Brown-rot fungi: Gloeophyllum trabeum, Postia placenta
-
White-rot fungi: Trametes versicolor, Irpex lacteus
1.2. Wood Specimen Preparation:
-
Select a susceptible wood species (e.g., Southern Yellow Pine, Scots Pine).
-
Prepare small blocks of wood (e.g., 19 x 19 x 19 mm).
-
Determine the initial oven-dry weight of each block.
1.3. Treatment of Wood Specimens:
-
Prepare solutions of this compound in a suitable organic solvent (e.g., toluene, acetone) at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Treat the wood blocks with the prepared solutions using a vacuum-pressure impregnation method.
-
Include control groups treated with solvent only and a commercially available wood preservative.
-
After treatment, allow the solvent to evaporate completely in a fume hood.
-
Determine the retention of the active ingredient in each block.
1.4. Fungal Exposure (Soil-Block Test):
-
Place the treated and control wood blocks in soil jars containing a feeder strip of untreated wood that has been inoculated with the test fungus.
-
Incubate the jars at optimal conditions for fungal growth (e.g., 25°C and 70% relative humidity) for a specified period (e.g., 12 weeks).
1.5. Efficacy Assessment:
-
At the end of the incubation period, carefully remove the wood blocks, and clean off any mycelium.
-
Determine the final oven-dry weight of each block.
-
Calculate the percentage of weight loss for each block.
-
The efficacy of the treatment is inversely proportional to the weight loss.
Table 2: Hypothetical Data Presentation for Fungicidal Efficacy
| Treatment Concentration (% w/v) | Mean Weight Loss (%) - G. trabeum | Mean Weight Loss (%) - T. versicolor |
| Solvent Control | 45.2 | 38.7 |
| 0.1% | 35.8 | 30.1 |
| 0.5% | 15.3 | 12.5 |
| 1.0% | 4.1 | 3.8 |
| 2.0% | 1.2 | 1.5 |
| Commercial Preservative | 2.5 | 2.1 |
Protocol 2: Determination of Termiticidal Efficacy
This protocol is based on standard laboratory tests for evaluating the resistance of wood to subterranean termites.
2.1. Termite Species:
-
Reticulitermes flavipes or other locally relevant subterranean termite species.
2.2. Wood Specimen Preparation and Treatment:
-
Prepare and treat wood specimens as described in Protocol 1.
2.3. Termite Exposure (No-Choice Test):
-
Place a treated or control wood block in a container with a known number of termites (e.g., 1 gram or approximately 250-300 workers) in a sand or soil substrate.
-
Maintain the containers in a dark, humid environment for a specified period (e.g., 28 days).
2.4. Efficacy Assessment:
-
After the exposure period, determine the following:
-
Termite Mortality: Count the number of surviving termites.
-
Wood Mass Loss: Calculate the percentage of weight loss of the wood block.
-
Visual Rating: Assign a visual rating to the wood block based on the extent of termite damage.
-
Table 3: Hypothetical Data Presentation for Termiticidal Efficacy
| Treatment Concentration (% w/v) | Mean Termite Mortality (%) | Mean Wood Mass Loss (%) | Visual Damage Rating (0-10) |
| Solvent Control | 15.6 | 55.3 | 9.5 |
| 0.1% | 30.2 | 40.1 | 7.0 |
| 0.5% | 65.8 | 18.7 | 4.0 |
| 1.0% | 92.1 | 5.2 | 2.0 |
| 2.0% | 98.5 | 1.8 | 1.0 |
| Commercial Termiticide | 95.3 | 3.5 | 1.5 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new wood preservative candidate like this compound.
References
Application Notes and Protocols: 2,4,6-Trimethyl Diphenyl Sulfide as a Ligand in Palladium-Catalyzed Cross-Coupling
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of 2,4,6-trimethyl diphenyl sulfide as a ligand in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are therefore based on the general principles of cross-coupling catalysis and the known roles of bulky thioether and other sterically demanding ligands. These are intended as a theoretical guide for researchers and would require substantial experimental validation and optimization.
Introduction to this compound as a Potential Ligand
This compound is a sterically hindered thioether. In the context of palladium-catalyzed cross-coupling, ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The use of bulky ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), is a well-established strategy to enhance the efficiency of cross-coupling reactions.[1][2] Steric hindrance can promote the formation of monoligated, highly reactive palladium(0) species, which are often the active catalysts.[3][4] It is hypothesized that this compound, with its bulky mesityl group, could function in a similar manner. The sulfur atom provides a soft donor site for the soft palladium catalyst.
Potential Advantages:
-
Air Stability: Thioether ligands are often more resistant to oxidation compared to many phosphine ligands.
-
Modulation of Reactivity: The electronic properties of the sulfur donor and the steric bulk of the mesityl group could offer a unique combination for tuning catalytic activity.
-
Cost-Effectiveness: Simple thioethers may be more economical to synthesize or procure compared to complex phosphine or NHC ligands.
Potential Challenges:
-
Ligand Lability: The Pd-S bond might be weaker compared to Pd-P or Pd-C bonds, potentially leading to ligand dissociation and catalyst deactivation.
-
Catalyst Poisoning: Sulfur compounds can sometimes act as catalyst poisons for palladium. The specific effect of this ligand would need to be experimentally determined.
General Principles and Proposed Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are believed to proceed through a common catalytic cycle. The proposed cycle for a generic Suzuki-Miyaura coupling using a thioether ligand is depicted below.
Figure 1. Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction with a generic ligand (L), such as this compound.
Hypothetical Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. These are starting points and would require significant optimization for an untested ligand like this compound.
General Considerations for Ligand Screening
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂. The choice of precursor can influence catalyst activation.
-
Ligand:Palladium Ratio: A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio. For bulky ligands, a 1:1 ratio is often optimal.
-
Base: The choice of base is critical and depends on the specific coupling reaction. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DBU.
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, THF, and DMF are frequently used.
-
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C), although highly active catalysts can operate at room temperature.
Protocol for a Test Suzuki-Miyaura Coupling Reaction
This protocol describes a hypothetical coupling of 4-bromotoluene with phenylboronic acid.
Workflow Diagram:
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized and deoxygenated
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a deoxygenated solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for a Test Buchwald-Hartwig Amination
This protocol describes a hypothetical coupling of 4-bromotoluene with morpholine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.02 mmol, 2 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL), followed by 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation (Hypothetical Optimization Table)
Should experiments be undertaken, a systematic approach to optimizing the reaction conditions is recommended. The results should be tabulated for clear comparison.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 24 | <5 |
| 2 | Pd₂(dba)₃ (1) | 2 | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 24 | 15 |
| 3 | Pd₂(dba)₃ (1) | 2 | K₃PO₄ (2) | Toluene | 110 | 24 | 45 |
| 4 | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 60 |
| 5 | [Pd(allyl)Cl]₂ (1) | 2 | K₃PO₄ (2) | Toluene | 110 | 12 | 55 |
Note: The yields presented in this table are purely hypothetical and for illustrative purposes only.
Conclusion for Researchers
While this compound is not an established ligand for palladium-catalyzed cross-coupling, its structural features suggest it could potentially be effective under optimized conditions. The protocols and principles outlined here provide a foundational framework for investigating its catalytic activity. Researchers are encouraged to perform thorough screening of reaction parameters, including catalyst precursors, ligand-to-metal ratios, bases, solvents, and temperatures, to determine the viability and scope of this ligand in various cross-coupling transformations. Careful analysis for catalyst deactivation pathways would also be a critical component of such a study.
References
Synthetic Utility of 2,4,6-Trimethyl Diphenyl Sulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide, also known by its IUPAC name 1,3,5-trimethyl-2-(phenylthio)benzene, is an aromatic sulfide that holds potential as a versatile building block in organic synthesis. Its structure, featuring a sterically hindered 2,4,6-trimethylphenyl (mesityl) group attached to a sulfur atom, which is in turn bonded to a phenyl group, imparts unique reactivity and properties. This document provides an overview of its potential applications, synthetic protocols, and relevant data for researchers in organic chemistry and drug development. While specific, widespread applications are not extensively documented in readily available literature, its structural motifs suggest utility in areas such as cross-coupling reactions, as a precursor to more complex sulfur-containing molecules, and in the development of novel materials.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆S | General Chemical Databases |
| Molecular Weight | 228.35 g/mol | General Chemical Databases |
| CAS Number | 33667-80-0 | General Chemical Databases |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | ~ 75-78 °C | [1] |
| Boiling Point | ~ 305-310 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, benzene, carbon disulfide); slightly soluble in alcohol and water.[1] | [1] |
Synthetic Protocols
The synthesis of this compound can be approached through several established methods for forming aryl-sulfur bonds. The choice of method may depend on the availability of starting materials and desired scale.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes a plausible synthesis via the reaction of a thiolate with an activated aryl halide.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium 2,4,6-trimethylthiophenolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylthiophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Coupling Reaction: To the solution of the sodium thiophenolate, add iodobenzene (1.0 eq) via syringe.
-
If necessary, add a palladium or copper catalyst (e.g., Pd(PPh₃)₄, 5 mol% or CuI, 10 mol%) to facilitate the reaction, particularly if a less reactive aryl halide is used.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Protocol 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
This protocol outlines a potential synthesis using a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2,4,6-trimethylthiophenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Potential Applications in Organic Synthesis
The unique structural features of this compound suggest its utility in several areas of synthetic organic chemistry.
Intermediate for the Synthesis of Sterically Hindered Ligands
The mesityl group provides significant steric bulk, which can be exploited in the design of ligands for catalysis. The sulfide linkage can be further functionalized (e.g., oxidation to sulfoxide or sulfone) to modulate the electronic properties of the ligand.
Caption: Synthetic pathway to sterically hindered ligands.
Precursor in C-C Bond Forming Reactions
The aryl sulfide moiety can be a versatile handle for various cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions can cleave the C-S bond to form new C-C bonds.
Caption: Workflow for C-C bond formation.
Applications in Drug Development
Aromatic sulfides are present in a number of biologically active molecules and approved drugs. The introduction of a 2,4,6-trimethylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by:
-
Increasing Lipophilicity: The three methyl groups enhance the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introducing Steric Hindrance: The bulky mesityl group can provide steric shielding, potentially preventing metabolic degradation at nearby sites or influencing binding to a biological target.
-
Modulating Conformation: The steric hindrance can restrict the rotation around the C-S bond, locking the molecule into a specific conformation that may be favorable for biological activity.
While no specific drugs containing the this compound moiety are currently marketed, its potential as a scaffold in medicinal chemistry warrants further exploration.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. The protocols and information provided herein offer a starting point for researchers interested in exploring the utility of this sterically hindered aromatic sulfide. Further research is needed to fully elucidate its reactivity and potential applications in various fields of chemistry.
References
Application Notes and Protocols for the Purification of 2,4,6-Trimethyl Diphenyl Sulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4,6-Trimethyl diphenyl sulfide is an organic sulfur compound with applications as an intermediate in organic synthesis, including the preparation of photosensitive dyes and wood preservatives[1]. The purification of this compound is critical to ensure the integrity of subsequent reactions and the quality of final products. This document provides detailed protocols for the purification of this compound, primarily focusing on flash column chromatography, a widely used and effective technique for the purification of diaryl sulfides[2][3].
Synthesis of this compound
Proposed Synthetic Protocol:
-
Reaction Setup: To a round-bottom flask, add 2,4,6-trimethylthiophenol (1.0 eq), iodobenzene (1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent such as DMF or toluene.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Crude Product: The solvent is removed under reduced pressure to yield the crude this compound, which can then be subjected to purification.
Purification Protocols
The primary method for purifying this compound is flash column chromatography. Other methods like distillation or crystallization can also be employed depending on the nature of the impurities.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar organic compounds like diaryl sulfides[4].
Experimental Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (solvent system). A common starting eluent for diaryl sulfides is a mixture of ethyl acetate and hexanes[2].
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. For diaryl sulfides, a low polarity eluent like 3-20% ethyl acetate in hexanes is often effective[2].
-
Apply pressure to the top of the column (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Vacuum Distillation
For thermally stable, liquid diaryl sulfides, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Distillation: Place the crude product in the distillation flask. Heat the flask gently while applying a vacuum.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point is reported to be around 305-310 °C at atmospheric pressure[1].
Data Presentation
The following table summarizes representative quantitative data for the purification of various diaryl sulfides using column chromatography, which can serve as a reference for the expected outcome for this compound.
| Compound Name | Purification Method | Eluent System | Yield | Purity | Reference |
| 4-Chlorophenyl(phenyl)sulfane | Flash column chromatography | 3% EtOAc in hexanes | 85% | Not specified | [2] |
| 2-(4-Methoxyphenylthio)pyrimidine | Flash column chromatography | 20–30% EtOAc in hexanes | 75% | Not specified | [2] |
| Diphenylsulfide | Silica gel column chromatography | PE: EA = 40: 1 | 88% | Not specified | [3] |
Visualization
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
References
Application Note and Protocol for the Scale-Up Synthesis of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl diphenyl sulfide is an organic compound that serves as a valuable intermediate in the synthesis of various molecules of interest in the pharmaceutical and materials science sectors.[1] Its sterically hindered diaryl sulfide structure makes it a unique building block. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and efficient copper-catalyzed Ullmann-type C-S cross-coupling reaction. The presented methodology is designed to be scalable and utilizes readily available starting materials and catalysts.
Overall Synthetic Scheme
The synthesis of this compound is achieved in a two-step process, starting from commercially available mesitylene and thiophenol. The first step involves the synthesis of the key intermediate, bromomesitylene. The second step is the copper-catalyzed cross-coupling of bromomesitylene with thiophenol to yield the final product.
Data Presentation: Optimization of Ullmann-Type C-S Coupling
For a successful scale-up, understanding the influence of different reaction parameters is crucial. Below is a summary of data from a study on the optimization of a copper-catalyzed synthesis of diaryl sulfides, which can guide the selection of conditions for the synthesis of this compound.[2]
| Entry | Copper Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuO (5) | K₂CO₃ (2) | DMSO | 130 | 51 |
| 2 | CuO (5) | Cs₂CO₃ (2) | DMSO | 130 | 79 |
| 3 | CuO (5) | KOH (2) | DMSO | 130 | 94 |
| 4 | CuO (5) | K₃PO₄ (2) | DMSO | 130 | 42 |
| 5 | CuCl·2H₂O (5) | KOH (2) | DMSO | 130 | 83 |
| 6 | CuSO₄·5H₂O (5) | KOH (2) | DMSO | 130 | 71 |
| 7 | Cu(OAc)₂·H₂O (5) | KOH (2) | DMSO | 130 | 79 |
| 8 | CuO (5) | KOH (2) | Toluene | 130 | Trace |
| 9 | CuO (5) | KOH (2) | H₂O | 130 | Trace |
| 10 | CuO (5) | KOH (2) | PEG | 130 | 60 |
| 11 | CuO (5) | KOH (2) | DMF | 130 | 70 |
Data adapted from a study on the synthesis of symmetrical diaryl sulfides.[2] The conditions in bold are recommended for the protocol below due to the high yield observed.
Experimental Protocols
Part 1: Synthesis of Bromomesitylene (2-Bromo-1,3,5-trimethylbenzene)
This protocol is adapted from a literature procedure for the bromination of mesitylene.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Bromine
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
In the flask, dissolve mesitylene (1.0 eq) in carbon tetrachloride.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HBr gas ceases.
-
Quench the reaction by carefully pouring the mixture into a stirred solution of saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure bromomesitylene as a colorless oil.
Part 2: Scale-Up Synthesis of this compound
This protocol is based on an optimized ligand-free, copper-catalyzed Ullmann-type C-S cross-coupling reaction.[2][3]
Materials:
-
Bromomesitylene (from Part 1)
-
Thiophenol
-
Copper(II) oxide (CuO) nanoparticles
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add copper(II) oxide nanoparticles (0.05 eq), potassium hydroxide (2.0 eq), and bromomesitylene (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO).
-
Begin stirring the mixture and then add thiophenol (1.1 eq) via syringe.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by crystallization.[4] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure product as a solid.
Mandatory Visualizations
Caption: Workflow for the two-part synthesis of the target compound.
Caption: Key components and their roles in the Ullmann C-S coupling reaction.
References
Application Notes and Protocols for the Polymerization of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(phenylene sulfide) (PPS) and its derivatives are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of methyl groups onto the phenyl rings, as in the case of poly(2,4,6-trimethyl-phenylene sulfide), can modify the polymer's properties, such as solubility and processability, making them attractive for specialized applications. This document provides detailed application notes and protocols for the polymerization of 2,4,6-trimethyl diphenyl sulfide, with a focus on oxidative polymerization methods. While direct polymerization data for this compound is not extensively reported, the following protocols are derived from established procedures for analogous substituted diphenyl sulfides and disulfides.
Potential Applications
Polymers derived from this compound are anticipated to possess unique properties that could be advantageous in various fields:
-
Advanced Materials: The resulting polymer, a substituted poly(phenylene sulfide), is expected to exhibit high thermal stability and chemical resistance, making it a candidate for applications in demanding environments, such as in the automotive and aerospace industries.[1]
-
Drug Delivery: Organosulfur-based polymers are being explored for their potential in drug delivery systems. The biocompatibility and the possibility of functionalizing the polymer backbone or end-groups could allow for the development of novel drug carriers.
-
Biomedical Devices: The inherent properties of PPS, such as its resistance to sterilization techniques and bodily fluids, make its derivatives interesting for the fabrication of biomedical device components.[2]
Polymerization Reactions: Oxidative Polymerization
Oxidative polymerization is a common method for the synthesis of poly(arylene sulfide)s.[3] This approach typically involves the use of a catalyst system to facilitate the formation of a sulfonium cation, which then acts as an electrophile in the polymerization reaction.
Key Experimental Parameters
The following table summarizes a proposed set of experimental parameters for the oxidative polymerization of this compound based on protocols for similar monomers.
| Parameter | Value | Rationale/Reference |
| Monomer | This compound | Target monomer for polymerization. |
| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) | A common catalyst for oxidative polymerization of diaryl disulfides.[4][5] |
| Co-catalyst/Acid | Trifluoroacetic acid (TFA) | A strong acid used to facilitate the formation of the active sulfonium cation.[6] |
| Oxidant | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Oxygen (O₂) | DDQ is a chemical oxidant, while O₂ can be used for a more "green" approach.[6][7] |
| Solvent | Dichloromethane (CH₂Cl₂) | A common solvent for this type of polymerization.[6] |
| Monomer Concentration | 0.1 - 0.5 M | Typical concentration range to ensure efficient polymerization while maintaining solubility. |
| Catalyst Loading | 1 - 5 mol% (relative to monomer) | Effective catalytic amounts based on similar systems. |
| Reaction Temperature | Room Temperature (20-25 °C) | Many oxidative polymerizations of diaryl disulfides proceed at ambient temperature.[4] |
| Reaction Time | 12 - 24 hours | Sufficient time for high monomer conversion and polymer chain growth. |
Experimental Protocols
Protocol 1: Oxidative Polymerization using DDQ as Oxidant
This protocol describes the synthesis of poly(2,4,6-trimethyl-phenylene sulfide) using a chemical oxidant.
Materials:
-
This compound (Monomer)
-
Vanadyl acetylacetonate (VO(acac)₂) (Catalyst)
-
Trifluoroacetic acid (TFA) (Co-catalyst)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Oxidant)
-
Dichloromethane (CH₂Cl₂, anhydrous) (Solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl, for washing)
-
Potassium hydroxide (KOH, aqueous solution for washing)
-
Water (deionized)
Procedure:
-
To a dry flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of VO(acac)₂ (0.02 eq) and TFA (0.5 eq) in dichloromethane.
-
Add the catalyst solution to the monomer solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of DDQ (1.1 eq) in dichloromethane to the reaction mixture. The color of the solution may change, indicating the start of the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol, a dilute aqueous solution of potassium hydroxide, and deionized water to remove any remaining catalyst and oxidant byproducts.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Oxygen-Mediated Oxidative Polymerization
This protocol utilizes molecular oxygen as a more environmentally friendly oxidant.
Materials:
-
This compound (Monomer)
-
Vanadyl acetylacetonate (VO(acac)₂) (Catalyst)
-
Trifluoroacetic acid (TFA) (Co-catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous) (Solvent)
-
Oxygen (gas)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl, for washing)
-
Water (deionized)
Procedure:
-
Dissolve this compound (1.0 eq), VO(acac)₂ (0.02 eq), and TFA (0.5 eq) in anhydrous dichloromethane in a flask equipped with a gas inlet and outlet.
-
Bubble a slow stream of oxygen through the solution while stirring vigorously at room temperature.
-
Continue the reaction under a constant oxygen atmosphere for 24 hours.
-
Monitor the progress of the polymerization by techniques such as GPC if possible.
-
Once the desired molecular weight is achieved or after 24 hours, stop the oxygen flow.
-
Precipitate the polymer by adding the reaction mixture to methanol containing a small amount of HCl.
-
Filter and wash the polymer as described in Protocol 1.
-
Dry the polymer under vacuum at 60 °C.
Characterization Data
The following table presents expected characterization data for the synthesized poly(2,4,6-trimethyl-phenylene sulfide). These are projected values based on data for similar poly(phenylene sulfide) derivatives.
| Property | Expected Value/Observation | Characterization Technique |
| Molecular Weight (Mw) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 90 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 250 - 280 °C | DSC |
| Decomposition Temp. (Td) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| FTIR Peaks | Aromatic C-H, C-S stretching | Fourier-Transform Infrared Spectroscopy |
| ¹H NMR Signals | Aromatic and methyl proton signals | Nuclear Magnetic Resonance Spectroscopy |
Visualizations
Signaling Pathway: Proposed Mechanism of Oxidative Polymerization
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Experimental Workflow: Polymer Synthesis and Purification
Caption: General workflow for the synthesis and purification of the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06262G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Applications of Metal Complexes with Sterically Hindered Diaryl Sulfide Ligands
Disclaimer: Extensive literature searches did not yield specific catalytic applications for metal complexes of 2,4,6-trimethyl diphenyl sulfide. The following application notes and protocols are based on the general catalytic behavior of metal complexes with structurally related bulky diaryl sulfide and thioether ligands. These are intended to serve as a representative guide for researchers exploring the potential of such ligands in catalysis.
Introduction
The presence of methyl groups in the ortho positions of one of the phenyl rings, as in this compound, can enforce a specific coordination geometry and create a sterically demanding environment around the metal center. This can be advantageous in reactions where ligand dissociation is a key step or where steric hindrance can control product selectivity.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Metal complexes of bulky diaryl sulfides can be explored as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[3][4] The thioether moiety can coordinate to the palladium center, and the steric bulk can promote the reductive elimination step and stabilize the active catalytic species.
General Reaction Scheme:
Potential Advantages of Bulky Diaryl Sulfide Ligands:
-
Thermal Stability: The strong coordination of the sulfur atom to the metal center may enhance the thermal stability of the catalyst.
-
Control of Reactivity: The steric hindrance provided by the trimethylphenyl group could influence the rate of transmetalation and reductive elimination, potentially leading to higher selectivity for the desired biaryl product.
-
Air Stability: Some thioether-ligated palladium complexes exhibit improved stability towards air and moisture compared to phosphine-based catalysts.
Table 1: Representative Data for Suzuki-Miyaura Coupling (Hypothetical)
| Entry | Aryl Halide (Ar1-X) | Arylboronic Acid (Ar2-B(OH)2) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane | 110 | 88 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Cs2CO3 | THF | 80 | 95 |
| 4 | 4-Bromoanisole | Mesitylboronic acid | K2CO3 | Toluene/H2O | 100 | 75 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results will depend on the specific metal complex, substrates, and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for evaluating a palladium complex of a bulky diaryl sulfide ligand in a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst loading, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Bulky diaryl sulfide ligand (e.g., this compound)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, dissolve the palladium precursor (1 mol%) and the bulky diaryl sulfide ligand (1-2 mol%) in a small amount of anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution or add the palladium precursor and ligand directly to the flask, followed by the bulk anhydrous solvent (5 mL).
-
Reaction: De-gas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams representing a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a catalyzed cross-coupling reaction.
Conclusion
While the catalytic applications of metal complexes with this compound are not yet documented in the scientific literature, the general principles of catalysis by related bulky thioether ligands suggest their potential utility in a range of organic transformations. The provided application notes and protocols offer a starting point for researchers interested in exploring this and similar ligand scaffolds in the development of novel catalytic systems. Further research is required to synthesize and characterize such complexes and to evaluate their catalytic performance systematically.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Substituted Diphenyl Sulfides
Introduction
Substituted diphenyl sulfides are a crucial class of compounds in medicinal chemistry and materials science. Their synthesis is a fundamental objective for researchers in drug development and related fields. This document provides detailed application notes and protocols for several common and robust methods for the synthesis of substituted diphenyl sulfides, including transition-metal catalyzed and metal-free approaches.
I. Overview of Synthetic Strategies
The synthesis of substituted diphenyl sulfides can be broadly categorized into several key strategies, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. The most prominent methods include:
-
Chan-Lam C-S Coupling: A copper-catalyzed cross-coupling of aryl boronic acids with thiols. This method is valued for its typically mild reaction conditions.[1][2]
-
Ullmann-Type C-S Coupling: A classic copper-promoted reaction between aryl halides and thiols. While traditionally requiring harsh conditions, modern protocols have been developed with improved catalyst systems.[3][4][5]
-
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type): A highly efficient method for coupling aryl halides or triflates with thiols, known for its broad substrate scope and high yields.[6][7][8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group from an electron-deficient aromatic ring by a thiolate nucleophile.[11][12]
-
Metal-Free C-H Thioarylation: An emerging strategy that avoids transition metals, offering a more sustainable approach to C-S bond formation.[13][14]
-
Synthesis from Aryl Halides and a Sulfur Source: These methods are particularly useful for the synthesis of symmetrical diphenyl sulfides.[15][16]
The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecules.
II. Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for selected synthetic protocols for diphenyl sulfides, allowing for easy comparison of their efficacy and requirements.
| Method | Reactants | Catalyst/Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Chan-Lam C-S Coupling | Aryl boronic acid, Thiol | [Cu(DMAP)4I]I (2 mol%) | - | Methanol | RT | 0.1-1 | 85-95 | [17] |
| Ullmann-Type C-S Coupling | Aryl iodide, Thiophenol | CuI (5 mol%) | K2CO3 | Ethylene glycol | 120 | 24 | 80-95 | [7] |
| Pd-Catalyzed C-S Coupling | Aryl iodide, Thiol | Pd@COF-TB | DIPEA | DMF | 120 | 12-24 | 70-95 | [16] |
| Symmetrical Sulfide Synthesis | Aryl iodide, Na2S2O3 | Pd@COF-TB | DIPEA | DMF | 120 | 18-30 | 72-94 | [16] |
| Metal-Free C-H Thioarylation | Arene, Aryl methyl sulfoxide | Tf2O | DBU | DCE | RT | 1-2 | 75-95 | [13][14] |
| SNAr Reaction | 4-Fluoronitrobenzene, Thiophenol | - | K2CO3 | DMSO | 140 | 0.5 | ~90 | [18] |
III. Experimental Protocols
Protocol 1: Chan-Lam C-S Coupling
This protocol describes a rapid and efficient synthesis of unsymmetrical diaryl sulfides at room temperature using a square pyramidal copper complex.[17]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Thiol (1.0 mmol)
-
[Cu(DMAP)4I]I catalyst (0.02 mmol, 2 mol%)
-
Methanol (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the aryl boronic acid (1.0 mmol), thiol (1.0 mmol), and [Cu(DMAP)4I]I catalyst (0.02 mmol).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Palladium-Catalyzed Synthesis of Symmetrical Diphenyl Sulfides
This protocol details the synthesis of symmetrical diaryl sulfides from aryl iodides and sodium thiosulfate using a supported palladium nanocatalyst.[16]
Materials:
-
Aryl iodide (2.0 mmol)
-
Sodium thiosulfate (Na2S2O3) (4.0 mmol)
-
Pd@COF-TB nanocatalyst (40 mg)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (6.0 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (2.0 mmol), sodium thiosulfate (4.0 mmol), Pd@COF-TB nanocatalyst (40 mg), and DIPEA (4.0 mmol).
-
Add DMF (6.0 mL) to the Schlenk tube.
-
Stir the mixture at 120 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 18-30 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water (6 mL) and extract with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (3 x 5 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography to yield the symmetrical diaryl sulfide.
Protocol 3: Metal-Free C-H Thioarylation
This protocol describes a direct, metal-free synthesis of diaryl sulfides from arenes and methyl aryl sulfoxides.[13][14]
Materials:
-
Methyl aryl sulfoxide (0.5 mmol)
-
Arene (2.5 mmol)
-
Trifluoromethanesulfonic anhydride (Tf2O) (0.6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere
Procedure:
-
To a solution of the methyl aryl sulfoxide (0.5 mmol) in DCE (2.5 mL) under a nitrogen atmosphere at room temperature, add trifluoromethanesulfonic anhydride (0.6 mmol).
-
Stir the mixture for 10 minutes.
-
Add the arene (2.5 mmol) followed by the remaining DCE (2.5 mL).
-
Stir for the appropriate time (typically 1-2 hours) until the formation of the sulfonium salt is complete (monitored by TLC).
-
Add DBU (0.75 mmol) and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the mixture with dichloromethane, dry the combined organic layers over MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the synthesis of a substituted diphenyl sulfide via the reaction of an activated aryl halide with a thiophenol.
Materials:
-
Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene) (2.0 mmol)
-
Substituted thiophenol (2.0 mmol)
-
Potassium carbonate (K2CO3) (excess)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Test tube or small reaction vial
-
Heating bath
Procedure:
-
In a test tube, combine the electron-deficient aryl halide (2.0 mmol), the substituted thiophenol (2.0 mmol), and an excess of potassium carbonate.
-
Add DMSO (2 mL) and heat the mixture in a bath at 140 °C for 30 minutes.[18]
-
Cool the reaction mixture in an ice-water bath for at least 10 minutes.
-
Add water (6 mL) and stir the mixture thoroughly to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization or column chromatography.
IV. Visualizations
Caption: General experimental workflow for the synthesis of substituted diphenyl sulfides.
Caption: Simplified catalytic cycle for the Chan-Lam C-S coupling reaction.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.umass.edu [people.umass.edu]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for the Laboratory Preparation of Hindered Aryl Sulfides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic methodologies for the preparation of sterically hindered aryl sulfides. Aryl sulfides are a crucial structural motif in numerous pharmaceuticals and functional materials. However, the synthesis of sterically hindered analogs presents unique challenges due to decreased reactivity and potential catalyst inhibition. This document details various effective protocols, including transition metal-catalyzed cross-coupling reactions and photocatalytic methods, to address these synthetic hurdles.
Introduction
The carbon-sulfur (C-S) bond is a cornerstone of many biologically active molecules. The synthesis of aryl sulfides, particularly those with bulky substituents on the aryl rings, is of significant interest in medicinal chemistry and materials science. Steric hindrance can impart desirable properties such as increased metabolic stability and specific conformational preferences. Traditional methods for C-S bond formation often fall short when applied to hindered substrates, necessitating the development of more robust and efficient catalytic systems.[1][2][3] This document outlines several reliable methods for the synthesis of hindered aryl sulfides, complete with experimental protocols and comparative data.
Synthetic Methodologies and Data
Several catalytic systems have been developed to facilitate the synthesis of hindered aryl sulfides. The choice of method often depends on the specific substrates, functional group tolerance, and desired scale of the reaction. Below is a summary of key methods with representative data.
Palladium-Catalyzed C-S Cross-Coupling
Palladium catalysis is a powerful tool for C-S bond formation, though the synthesis of hindered aryl sulfides often requires specialized ligands to overcome steric challenges and prevent catalyst deactivation.[4] The use of bulky, electron-rich phosphine ligands is common in these systems.
General Reaction Scheme:
Ar-X + R-SH --[Pd catalyst, Ligand, Base]--> Ar-S-R
Where Ar-X is an aryl halide or triflate, and R-SH is a thiol.
Copper-Catalyzed C-S Cross-Coupling
Copper-catalyzed methods provide a cost-effective alternative to palladium. These reactions often proceed under milder conditions and can be effective for the synthesis of hindered diaryl sulfides, sometimes even without the need for a ligand.[5][6] Microwave-assisted protocols can further enhance reaction rates and yields.[7][8][9]
General Reaction Scheme:
Ar-I + Ar'-SH --[CuI, Base, (Ligand)]--> Ar-S-Ar'
Nickel-Catalyzed Aryl Exchange Reactions
A novel approach for the synthesis of aryl sulfides involves a nickel-catalyzed aryl exchange reaction. This method avoids the use of odorous and toxic thiols by employing a sulfide donor, such as 2-pyridyl sulfide.[2][10] This strategy is particularly useful for introducing sterically demanding aryl groups.
General Reaction Scheme:
Ar-S-Py + Ar'-X --[Ni catalyst, Ligand, Reductant]--> Ar-S-Ar'
Visible-Light Photocatalytic Synthesis
Photoredox catalysis offers a mild and environmentally friendly approach to C-S bond formation. These reactions can be performed at room temperature and often exhibit high functional group tolerance.[1][5] The mechanism typically involves the generation of radical intermediates.
General Reaction Scheme:
Electron-rich Arene + Ar-S-S-Ar --[Photocatalyst, Oxidant, Light]--> Ar-S-Arene
Table 1: Comparison of Catalytic Methods for Hindered Aryl Sulfide Synthesis
| Method | Catalyst/Reagents | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | Pd(OAc)₂, PAd₂Bn, HCO₂K | p-Fluoro bromobenzene, TIPS-NSO | Dioxane | 75 | 18 | 85 | [11] |
| Copper-Catalyzed (MW) | CuI, [DBU][HOAc] | Aryl halides, Sulfonyl hydrazides | N/A | 130 | 0.17 | up to 87 | [8] |
| Copper-Catalyzed | CuI, Picolinic acid, K₃PO₄ | o-Cresol, o-Iodotoluene | DMSO | 110 | 24 | 85 | [3][12] |
| Nickel-Catalyzed | Ni(cod)₂, dcypt, Zn | 2-(tert-Butylthio)pyridine, 4-tert-Butylphenyl pivalate | Toluene | 150 | 24 | 65 | [2] |
| Photocatalytic | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, (NH₄)₂S₂O₈ | 1,2,4-Trimethoxybenzene, Bis(4-methoxyphenyl) disulfide | MeCN | RT | 6-24 | 85 | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a Hindered Diaryl Sulfide
This protocol is adapted from a method for the synthesis of sterically hindered diaryl ethers and is applicable to diaryl sulfides with appropriate modifications.[3][12]
Materials:
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Ortho-substituted aryl iodide (e.g., 2-iodotoluene)
-
Ortho-substituted thiophenol (e.g., 2-methylthiophenol)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Screw-cap test tube
-
Magnetic stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl iodide (1.0 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
If the thiophenol is a solid, add it at this stage (1.2 mmol).
-
Seal the tube and evacuate and backfill with argon. Repeat this cycle three times.
-
If the thiophenol is a liquid, add it via syringe under a positive pressure of argon, followed by anhydrous DMSO (2.0 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Aryl Exchange for Hindered Aryl Sulfide Synthesis
This protocol is based on the work of Yamaguchi and coworkers.[2][10]
Materials:
-
Nickel(II) acetate (Ni(OAc)₂)
-
1,3-Bis(dicyclohexylphosphino)propane (dcypt)
-
Zinc powder (Zn)
-
Zinc acetate (Zn(OAc)₂)
-
Sodium phosphate (Na₃PO₄)
-
2-Pyridyl sulfide derivative (e.g., 2-(tert-butylthio)pyridine)
-
Aryl electrophile (e.g., 4-tert-butylphenyl pivalate)
-
Toluene, anhydrous
-
J. Young® O-ring tap equipped glass vessel
-
Magnetic stir bar
-
Nitrogen gas supply
Procedure:
-
In a nitrogen-filled glovebox, charge a 20-mL glass vessel equipped with a J. Young® O-ring tap and a magnetic stirring bar with Ni(OAc)₂ (10 mol%), dcypt (15 mol%), Zn (60 mol%), Zn(OAc)₂ (50 mol%), and Na₃PO₄ (2.0 equiv).
-
Add the 2-pyridyl sulfide (0.20 mmol) and the aryl electrophile (2.0 equiv).
-
Add anhydrous toluene (0.80 mL).
-
Seal the vessel and remove it from the glovebox.
-
Place the vessel in a preheated oil bath at 150 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Visible-Light Photocatalytic Synthesis of a Hindered Aryl Sulfide
This protocol is based on a method for the C-H sulfenylation of electron-rich arenes.[1]
Materials:
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Electron-rich arene (e.g., 1,2,4-trimethoxybenzene)
-
Aryl disulfide (e.g., bis(4-methoxyphenyl) disulfide)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube
-
Magnetic stir bar
-
Blue LED light source (455 nm)
-
Nitrogen gas supply
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the electron-rich arene (0.1 mmol), the aryl disulfide (2 equiv), (NH₄)₂S₂O₈ (1.7 equiv), and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (2 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (2 mL) via syringe.
-
Place the Schlenk tube approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC. Reaction times typically range from 6 to 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Experimental Workflow for Transition Metal-Catalyzed Aryl Sulfide Synthesis
Caption: General workflow for transition metal-catalyzed synthesis of hindered aryl sulfides.
Diagram 2: Catalytic Cycle for Palladium-Catalyzed C-S Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.
Diagram 3: Proposed Mechanism for Visible-Light Photocatalytic C-H Sulfenylation
Caption: Proposed radical mechanism for photocatalytic C-H sulfenylation.
References
- 1. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Copper-catalyzed Synthesis of Aryl Sulfides Derivatives in Water [yyhx.ciac.jl.cn]
- 8. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethyl Diphenyl Sulfide
Welcome to the technical support center for the synthesis of 2,4,6-trimethyl diphenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts. The primary synthetic route considered is the copper-catalyzed Ullmann-type condensation of a phenyl halide with 2,4,6-trimethylthiophenol.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| T-001 | Low yield of the desired this compound. | - Incomplete reaction: Insufficient reaction time or temperature. - Catalyst deactivation: Presence of impurities or oxidation of the copper catalyst. - Steric hindrance: The bulky 2,4,6-trimethylphenyl (mesityl) group can hinder the approach of the reactants. | - Optimize reaction conditions: Increase reaction time and/or temperature incrementally. Monitor the reaction progress by TLC or GC. - Use fresh or activated catalyst: Ensure the copper catalyst is of high purity and consider using freshly prepared "activated" copper powder. - Ligand selection: Employ ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine to facilitate the coupling of sterically hindered substrates. |
| T-002 | Presence of a significant amount of a high-boiling point, non-polar impurity. | Homocoupling of the aryl halide: This is a common side reaction in Ullmann condensations, leading to the formation of a biaryl byproduct (e.g., biphenyl if iodobenzene is used). | - Use an excess of the thiolate: Employing a slight excess (1.1-1.2 equivalents) of 2,4,6-trimethylthiophenol can favor the desired cross-coupling reaction. - Control temperature: Avoid excessively high temperatures, which can promote homocoupling. |
| T-003 | Isolation of a crystalline solid with a melting point around 138-140 °C. | Oxidative coupling of 2,4,6-trimethylthiophenol: This leads to the formation of bis(2,4,6-trimethylphenyl) disulfide (dimesityl disulfide). This is particularly prevalent if the reaction is not performed under an inert atmosphere. | - Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation of the thiol. - Degas solvents: Use properly degassed solvents to remove dissolved oxygen. |
| T-004 | Complex mixture of products observed by chromatography. | Multiple side reactions: A combination of homocoupling, disulfide formation, and potentially other decomposition pathways. | - Thoroughly purify starting materials: Ensure the aryl halide and 2,4,6-trimethylthiophenol are free of impurities. - Screen different copper sources and ligands: The choice of catalyst and ligand can significantly impact selectivity. Consider copper(I) salts like CuI or CuBr. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are:
-
Biaryl compounds: Resulting from the homocoupling of the aryl halide starting material (e.g., biphenyl from iodobenzene).
-
Bis(2,4,6-trimethylphenyl) disulfide: Formed from the oxidative coupling of two molecules of 2,4,6-trimethylthiophenol.
Q2: How can I minimize the formation of dimesityl disulfide?
A2: The formation of dimesityl disulfide is primarily due to the oxidation of the starting thiol. To minimize this, it is crucial to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. Using degassed solvents is also highly recommended.
Q3: The reaction is sluggish and gives a low yield. What can I do?
A3: Low reactivity can be a challenge due to the steric hindrance of the mesityl group. Consider the following:
-
Increase the reaction temperature: Ullmann-type reactions often require high temperatures (e.g., 150-200 °C).
-
Use a more reactive aryl halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings.
-
Add a suitable ligand: Ligands like 1,10-phenanthroline or specific diamines can accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling of sterically demanding substrates.
Q4: Is there an alternative to the Ullmann reaction for this synthesis?
A4: Yes, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for C-S bond formation and may offer a milder alternative to the high temperatures often required for Ullmann reactions. This approach may provide better yields and selectivity, especially for sterically hindered substrates.
Experimental Protocols
Key Experiment: Ullmann-Type Synthesis of this compound
Objective: To synthesize this compound via a copper-catalyzed cross-coupling reaction.
Materials:
-
Iodobenzene
-
2,4,6-Trimethylthiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add copper(I) iodide (5-10 mol%), potassium carbonate (2 equivalents), and 2,4,6-trimethylthiophenol (1 equivalent).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Add iodobenzene (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with toluene (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using hexane as the eluent) to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Technical Support Center: Synthesis of Sterically Hindered Diphenyl Sulfides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered diphenyl sulfides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered diphenyl sulfides so challenging?
A1: The primary challenge lies in overcoming the steric repulsion between bulky substituents on the aryl halides and/or the thiophenol. This steric hindrance can impede the approach of the reactants to the metal catalyst's active site, slowing down or preventing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Consequently, these reactions often suffer from low yields, slow reaction rates, and the formation of side products.[3]
Q2: What are the most common methods for synthesizing sterically hindered diphenyl sulfides?
A2: The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a thiophenol.[4] While effective, it often requires high temperatures, which can be a limitation for sensitive substrates.[4]
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed method is often preferred due to its milder reaction conditions and broader substrate scope. The choice of phosphine ligand is critical for the success of this reaction, especially with sterically demanding substrates.[1][2]
Q3: What are the typical side products I might encounter?
A3: Common side products include:
-
Disulfide Formation: Oxidation of the starting thiophenol can lead to the formation of diaryl disulfides.
-
Homocoupling of Aryl Halide (Ullmann-type reaction): This results in the formation of a biaryl byproduct.[3]
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.
-
Ligand Arylation: In some palladium-catalyzed reactions, the phosphine ligand itself can be arylated, leading to catalyst deactivation and the formation of phosphonium salts.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Diphenyl Sulfide
This is the most common issue when dealing with sterically hindered substrates. The following troubleshooting guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Yield
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for removing impurities from 2,4,6-trimethyl diphenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,6-trimethyl diphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted starting materials: Diphenylthiol (or thiophenol) and the methylating agent.
-
Over-methylated byproducts: Isomeric trimethyl diphenyl sulfides or tetramethyl diphenyl sulfides.
-
Side-reaction products: Diphenyl disulfide (from oxidation of the thiol), and potentially thianthrene analogs.
-
Residual base and salts: From the reaction workup.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification strategies for this compound are column chromatography and recrystallization. For volatile impurities or a thermally stable product, vacuum distillation may also be an option.
Q3: Which solvent systems are suitable for the column chromatography of this compound?
A3: For aryl sulfides, which are generally non-polar to moderately polar, a normal-phase column chromatography setup using silica gel is typically effective. A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, often yields the best separation.
Q4: What are the suggested solvents for recrystallizing this compound?
A4: The choice of solvent for recrystallization depends on the impurity profile. Based on the properties of similar aromatic sulfides, suitable solvents and solvent systems to explore include:
-
Single solvents: Ethanol, isopropanol, or methanol.
-
Solvent mixtures: n-Hexane/ethyl acetate, n-hexane/acetone, or ethanol/water. The ideal system will dissolve the compound at an elevated temperature but show low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
Q5: How can I assess the purity of this compound after purification?
A5: Purity can be assessed using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative purity.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 75-78°C) is indicative of high purity.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. Consider using a gradient elution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Sample band is too diffuse. | Dissolve the sample in a minimal amount of the initial eluent or a volatile solvent and load it onto the column in a narrow band. | |
| Product is not Eluting from the Column | Solvent polarity is too low. | Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a much more polar solvent. |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
| Rapid changes in solvent polarity. | When running a gradient, ensure the change in solvent composition is gradual. | |
| Product Elutes Too Quickly (with the solvent front) | Solvent polarity is too high. | Start with a less polar solvent system. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Solution is not supersaturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature first, then place it in an ice bath. | |
| The compound may be "oiling out" instead of crystallizing. | Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Alternatively, try a different solvent system. | |
| Low Recovery of Crystals | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtration. |
| Incomplete precipitation. | After initial cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce further crystallization. | |
| Crystals are Colored or Appear Impure | Impurities are co-precipitating with the product. | The chosen solvent may not be ideal for separating the specific impurities. Try a different solvent or a second recrystallization. Activated charcoal can sometimes be used to remove colored impurities. |
| Inefficient washing of the filtered crystals. | Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
Representative Flash Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) or the initial eluent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent mixture.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent (e.g., from 2% to 10% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Representative Recrystallization Protocol
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude this compound until it fully dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for column chromatography purification.
References
optimizing reaction conditions for the synthesis of substituted diphenyl sulfides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted diphenyl sulfides.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: My C-S cross-coupling reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in diphenyl sulfide synthesis, typically via Buchwald-Hartwig or Ullmann coupling, can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Catalysts (Buchwald-Hartwig): Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, BINAP) are not degraded.[1][2] Use fresh reagents if possible. Pre-catalysts can sometimes offer better results by providing a more reliable source of the active Pd(0) species.
-
Copper Catalysts (Ullmann): Traditional Ullmann reactions often require "activated" copper powder.[3] Ensure the copper source is active. Soluble copper catalysts with ligands like phenanthroline can be more reliable.[3]
-
-
Reaction Atmosphere:
-
These reactions are often oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions like the oxidation of thiols to disulfides.[4]
-
-
Solvent and Base Quality:
-
Use anhydrous, degassed solvents. Water can negatively impact the reaction.[5]
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The choice of base is critical and substrate-dependent. Strong bases like NaOtBu are common in Buchwald-Hartwig reactions, while weaker bases like K₂CO₃ or Cs₂CO₃ are used in Ullmann couplings.[6][7] Ensure the base is anhydrous and finely powdered to maximize surface area.
-
-
Reaction Temperature:
-
Ullmann reactions traditionally require high temperatures (>200 °C), though modern protocols with ligands can proceed at lower temperatures.[3]
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Buchwald-Hartwig reactions are generally milder, but the optimal temperature can vary. If no product is observed, a careful increase in temperature may be beneficial.
-
-
Purity of Starting Materials:
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Ensure the aryl halide and thiol are pure. Impurities can poison the catalyst.
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Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A: Side product formation is a common challenge. Identifying the side product can provide clues for optimizing the reaction conditions.
Common Side Products and Solutions:
-
Disulfide Formation: The starting thiol can oxidize to form a disulfide.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.[4]
-
-
Homocoupling of Aryl Halide (Biaryl Formation): This is a common side reaction in Ullmann couplings.
-
Solution: In palladium-catalyzed reactions, the choice of ligand can minimize this. For Ullmann reactions, adjusting the catalyst and reaction temperature may help.
-
-
Thianthrene Formation: This can occur as a byproduct in some synthesis methods.[8]
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Solution: Optimization of stoichiometry and reaction temperature can minimize the formation of thianthrene.
-
-
Reduction of Aryl Halide: The aryl halide can be reduced, leading to the corresponding arene.
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Solution: This can be influenced by the choice of ligand and base. Screening different ligands may be necessary.
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Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted diphenyl sulfide product. What are some effective purification strategies?
A: Purification can be challenging due to the nature of the product and potential impurities.
Purification Protocols:
-
Initial Work-up:
-
After the reaction, a standard aqueous work-up is typically performed. If the product is colored, a wash with a reducing agent solution (like sodium bisulfite) or treatment with zinc dust and sodium hydroxide can help decolorize it.[8]
-
-
Chromatography:
-
Flash column chromatography on silica gel is a common method for purifying diphenyl sulfides. A non-polar eluent system, such as hexanes and ethyl acetate, is typically effective.[9]
-
-
Recrystallization:
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If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.[10]
-
-
Distillation:
-
For liquid products, distillation under reduced pressure can be used for purification.[8]
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Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for the synthesis of diphenyl sulfides, providing a starting point for reaction optimization.
Table 1: Comparison of Catalytic Systems for Diphenyl Sulfide Synthesis
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Aryl Bromide | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [1] |
| Pd(OAc)₂ / XPhos | Aryl Bromide | 4-(methylsulfonyl)aniline | Cs₂CO₃ | Dioxane | 100 | 16 | 98 | [1] |
| Pd₂(dba)₃ / BINAP | 2-bromofluorene | Aniline | Cs₂CO₃ | Toluene | 110 | 17-48 | 67 | [2] |
| Copper Slag | Phenylboronic Acid | Benzenethiol | - | - | - | - | High | [11] |
Table 2: Influence of Base and Solvent on Buchwald-Hartwig C-S Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 98 | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 85 | [1] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 67 | [2] |
| Pd(OAc)₂ | TTBP-HBF₄ | K₂CO₃ | Toluene | 110 | 55 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Addition of Reagents: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 mmol), the thiol (1.2 mmol), and the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Traditional Ullmann Condensation for Diphenyl Sulfide Synthesis
This protocol is based on traditional methods and may require harsh conditions.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the thiol (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and copper powder (1.5 mmol).
-
Solvent: Add a high-boiling polar solvent such as DMF or NMP (5 mL).[3]
-
Reaction: Heat the mixture to a high temperature (e.g., 150-210 °C) and stir vigorously.[3] Monitor the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture, filter to remove the copper, and dilute with water. Extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of substituted diphenyl sulfides.
Caption: Troubleshooting guide for low product yield in diphenyl sulfide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting low conversion rates in diphenyl sulfide synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in diphenyl sulfide synthesis. It includes frequently asked questions, a step-by-step troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My diphenyl sulfide synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A: Low yields in diphenyl sulfide synthesis can often be traced back to a few common issues. Start by verifying the following:
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Purity of Reactants: Ensure all starting materials, especially aryl halides, thiols, and solvents, are of high purity and anhydrous where required. For instance, protocols using aluminum chloride require dry benzene.[1] Thiophenol is particularly susceptible to air oxidation, especially in basic solutions, which can reduce its effective concentration.[2]
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Inert Atmosphere: For reactions sensitive to oxygen, such as those involving thiophenols or certain catalysts, ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[2]
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Reaction Temperature: Verify that the reaction is being maintained at the optimal temperature specified in the protocol. Many Ullmann-type reactions require high temperatures, sometimes exceeding 210°C, to proceed efficiently.[3]
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Catalyst Activity: If using a solid catalyst, ensure it has not been deactivated by exposure to air or moisture. Some traditional methods required "activated" copper powder, highlighting the importance of catalyst quality.[3]
Q2: I suspect my catalyst is the problem. What are some common catalyst-related issues?
A: Catalyst performance is critical. Here are some potential issues:
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Inappropriate Catalyst Choice: Different synthetic routes require different catalysts. Friedel-Crafts reactions typically use Lewis acids like AlCl₃ or FeCl₃, while Ullmann-type coupling reactions rely on copper-based catalysts.[3][4] Using an incorrect catalyst will lead to poor or no conversion.
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Catalyst Deactivation: Catalysts can be poisoned by impurities in the reactants or solvent. Moisture can deactivate Lewis acid catalysts. Ensure proper handling and storage.
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Insufficient Catalyst Loading: Using too little catalyst can result in slow reaction rates and incomplete conversion. Refer to optimized protocols for the correct molar percentage.
Q3: How does the choice of solvent affect the conversion rate?
A: The solvent plays a crucial role in reactant solubility, reaction temperature, and stabilization of intermediates. For Ullmann condensations, high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used to achieve the necessary high reaction temperatures.[3] In a study optimizing the synthesis from an arenethiol and an arylboronic acid, DMF was found to be superior to other solvents like toluene, acetonitrile, and ethanol.[5]
Q4: Could side reactions be responsible for my low yield of diphenyl sulfide?
A: Yes, several side reactions can consume your starting materials and reduce the yield of the desired product.
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In the Friedel-Crafts synthesis using sulfur chloride and benzene, the formation of thianthrene is a known side product.[1]
-
When using thiophenol, dimerization to form diphenyl disulfide via oxidation can occur, especially if the reaction is not properly protected from air.[2][6]
-
In Ullmann-type reactions, using weaker bases like carbonates or phosphates with thiophenol has been observed to result in low conversions and the formation of byproducts.[7]
Q5: My reaction seems to stop before all the starting material is consumed. What could be the cause?
A: This is a common issue that can point to several problems:
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Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
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Reagent Degradation: One of the reactants might be degrading under the reaction conditions over time.
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Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing the reaction as its concentration increases.
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Equilibrium: The reaction may be reversible and has simply reached equilibrium. Check if your specific reaction is known to be reversible.
Troubleshooting Guide for Low Conversion Rates
If you are experiencing low conversion rates, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step flowchart for troubleshooting low yields.
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize quantitative data from studies on diphenyl sulfide synthesis, illustrating the impact of catalyst and solvent choice on product yield.
Table 1: Application of Different Copper Catalysts [8]
This table compares the effectiveness of various copper catalysts for the synthesis of diphenyl sulfide from phenylboronic acid and benzenethiol.
| Entry | Catalyst (10 mol%) | Time (min) | Yield (%) |
| 1 | Copper Slag | 10 | 92 |
| 2 | Cu(OAc)₂ | 15 | 75 |
| 3 | Cu₂O | 15 | 80 |
| 4 | CuI | 20 | 65 |
| 5 | CuBr | 20 | 60 |
| 6 | CuCl₂ | 25 | 55 |
| 7 | CuSO₄ | 30 | 50 |
Reaction Conditions: Phenylboronic acid (1 mmol), benzenethiol (1.2 mmol), catalyst (10 mol%), DMF (3 mL), Microwave at 100°C.
Table 2: Solvent Optimization for Synthesis [5]
This table shows the effect of different solvents on the yield of diphenyl sulfide using a copper slag catalyst.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | DMF | 10 | 92 |
| 2 | Toluene | 25 | 70 |
| 3 | CH₃CN | 30 | 65 |
| 4 | H₂O | 45 | 40 |
| 5 | EtOH | 45 | 55 |
| 6 | Dioxane | 35 | 60 |
| 7 | THF | 40 | 50 |
Reaction Conditions: Phenylboronic acid (1 mmol), benzenethiol (1.2 mmol), copper slag (10 mol%), solvent (3 mL), Microwave at 100°C.
Experimental Protocols
Below are detailed methodologies for two common methods of diphenyl sulfide synthesis.
Protocol 1: Friedel-Crafts Synthesis from Benzene and Sulfur Chloride
This protocol is adapted from a procedure in Organic Syntheses and typically yields 81-83% of the final product.[1]
Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts synthesis.
Materials:
-
Dry benzene: 11 moles (980 cc) + 5 moles (450 cc)
-
Aluminum chloride (anhydrous): 3.48 moles (464 g)
-
Sulfur chloride (commercial): 3 moles (405.1 g)
-
Cracked ice: 1 kg
-
Zinc dust: 70 g
-
40% Sodium hydroxide solution: 200 g
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, place 11 moles of dry benzene and 3.48 moles of aluminum chloride.[1]
-
Addition: Cool the mixture to 10°C in an ice bath. With stirring, add a solution of 3 moles of sulfur chloride in 5 moles of benzene over one hour, maintaining the temperature at approximately 10°C.[1] Hydrogen chloride evolution will begin immediately.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours. Then, heat the mixture to 30°C for one hour, or until the evolution of hydrogen chloride has nearly stopped.[1]
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Hydrolysis: Pour the reaction mixture onto 1 kg of cracked ice. Once hydrolysis is complete, separate the benzene layer.
-
Isolation: Distill the benzene on a steam bath. Cool the resulting dark-colored oil to 0°C and filter to remove the separated sulfur.[1]
-
Purification: The crude product is a yellow liquid. Heat this material for one hour on a steam bath with stirring, along with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution. This step is necessary to obtain a colorless product.[1]
-
Final Steps: Separate the diphenyl sulfide from the aqueous layer, wash it twice with 500-cc portions of water, and dry it over anhydrous sodium sulfate. Distill the product under reduced pressure. The colorless diphenyl sulfide boils at 162–163°C/18 mm.[1]
Protocol 2: Synthesis from Chlorobenzene and Sodium Sulfide
This method, described in a patent, uses readily available materials and is suitable for larger-scale production with a reported yield of over 83%.[9]
Materials:
-
Sodium sulfide (Na₂S): 240.0 g
-
N-Methyl-2-pyrrolidone (NMP): 100 ml
-
Chlorobenzene: 222 g
-
Nitrogen gas
Procedure:
-
Dehydration: Add 240.0 g of sodium sulfide to a reaction vessel equipped with a vacuum system. Slowly heat to 210°C under a high vacuum (≤ -0.098MPa) to remove water.[9]
-
Dissolution: Remove the vacuum system and slowly add 100 ml of NMP dropwise while maintaining the temperature. Stir for 10 minutes to dissolve the sodium sulfide.
-
Reaction Setup: While hot, transfer the sodium sulfide solution to a 500ml autoclave.
-
Addition: With stirring, add 222 g of chlorobenzene dropwise over 2.0 hours.[9]
-
Inerting: Seal the autoclave and purge twice with nitrogen gas to replace the air.[9]
-
Reaction: While stirring, slowly heat the mixture to 240°C and maintain this temperature for 2.0 hours.[9]
-
Workup: Cool the reaction mixture down. Filter out the solid precipitate (sodium chloride).
-
Purification: Recover the NMP solvent by vacuum distillation. Slowly cool the remaining oil to 80°C, add 300 ml of water, and stir for 10 minutes. Allow the layers to separate for 30 minutes and remove the aqueous layer. The oil layer is then distilled, collecting the fraction at 125–135°C (0.5kPa) to yield pure diphenyl sulfide.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 7. Diphenyl sulfide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]
impact of solvent choice on the synthesis of 2,4,6-trimethyl diphenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,4,6-trimethyl diphenyl sulfide, with a specific focus on the critical role of solvent selection. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of unsymmetrical diaryl sulfides like this compound can be approached through several established methods. The most common routes include:
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a thiol. For this compound, this would typically involve reacting 2,4,6-trimethylbenzenethiol with an aryl halide (e.g., iodobenzene) or vice versa.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if one of the aromatic rings is activated by an electron-withdrawing group. While less common for this specific molecule without such activation, conditions can be optimized to promote this reaction. Polar aprotic solvents are known to favor SNAr reactions.[3]
-
Thiol-Ene Reaction: This radical-mediated or base/nucleophile-catalyzed reaction involves the addition of a thiol to an alkene or alkyne. To synthesize this compound via this route, 2,4,6-trimethylbenzenethiol could be reacted with a suitable phenyl-containing unsaturated partner.[4][5]
Q2: How does solvent choice impact the yield and reaction time for the synthesis of this compound?
A2: Solvent selection is a critical parameter that can significantly influence reaction outcomes. The polarity, boiling point, and coordinating ability of the solvent can affect:
-
Solubility of Reactants: Ensuring all reactants are sufficiently soluble at the reaction temperature is crucial for a homogeneous reaction mixture and efficient conversion.
-
Reaction Rate: The solvent can stabilize or destabilize transition states, thereby altering the activation energy and reaction rate. For instance, polar solvents can accelerate reactions involving charged intermediates.[6][7]
-
Reaction Mechanism: In some cases, the solvent can dictate the operative reaction mechanism. For example, the choice between a polar protic and a polar aprotic solvent can favor SN1 or SN2 pathways, respectively.[8]
-
Side Reactions: The solvent can influence the prevalence of undesired side reactions, such as self-coupling of thiols or decomposition of reagents.
Q3: I am observing low yields in my Ullmann coupling reaction. Could the solvent be the issue?
A3: Yes, the solvent is a key factor in the success of Ullmann couplings. Traditionally, high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are used to facilitate the reaction, which often requires elevated temperatures.[2] If you are using a non-polar solvent like toluene or benzene, you may observe lower yields.[6] However, recent methodologies have explored the use of non-polar solvents in the presence of specific ligands, which can be effective.[9] It is also worth noting that in some copper-catalyzed couplings for diaryl sulfide synthesis, the solvent choice can dramatically switch the product outcome. For example, in one study, aqueous DMSO favored the formation of diaryl disulfides, while aqueous DMF led to the desired diaryl sulfide.[10]
Q4: Are there any "green" or solvent-free options for the synthesis of diaryl sulfides?
A4: The development of environmentally benign synthetic methods is an active area of research. For diaryl sulfide synthesis, several greener alternatives have been explored:
-
Water as a Solvent: Some copper-catalyzed C-S coupling reactions have been successfully performed in water, offering a non-toxic and inexpensive solvent option.[11]
-
Solvent-Free Reactions: In some instances, reactions can be carried out neat (without a solvent), particularly with microwave assistance. This approach can lead to shorter reaction times and simplified work-up procedures.[10]
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Suggested Solution |
| Low or no product formation | - Poor solubility of reactants.- Inappropriate solvent polarity for the reaction mechanism.- Solvent not stable at the required reaction temperature. | - Screen a range of solvents with varying polarities (e.g., DMF, DMSO, Toluene, THF).- For Ullmann reactions, consider high-boiling polar aprotic solvents.[2]- For SNAr, polar aprotic solvents are generally preferred.[3]- Ensure the chosen solvent has a boiling point suitable for the reaction temperature. |
| Formation of significant byproducts (e.g., disulfide) | - The solvent may promote the oxidative coupling of the thiol.- The solvent may not effectively solvate the reactive intermediates, leading to side reactions. | - Degas the solvent to remove dissolved oxygen.- Try a different solvent system. For example, if DMSO is leading to disulfide formation, consider DMF or another polar aprotic solvent.[10]- A solvent-free approach, if feasible, might minimize side reactions by reducing the mobility of reactive species.[10] |
| Difficult product isolation/purification | - The product has similar solubility to the solvent, making removal difficult.- The solvent has a very high boiling point, making it difficult to remove under vacuum. | - Choose a solvent with a significantly lower boiling point than the product for easier removal.- Consider a biphasic reaction system or a solvent that allows for easy extraction of the product. |
| Inconsistent results | - Use of "wet" or impure solvent.- Solvent grade is not appropriate for the reaction. | - Use dry, high-purity solvents, especially for moisture-sensitive reactions.- Ensure the solvent is of a suitable grade (e.g., anhydrous, HPLC grade) for your specific synthetic requirements. |
Data Presentation: Impact of Solvent on Diaryl Sulfide Synthesis
The following table provides a summary of how different solvents can influence the outcome of a typical copper-catalyzed synthesis of a diaryl sulfide. The data presented here is a representative example based on literature for similar reactions and is intended for illustrative purposes.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Typical Yield (%) | Typical Reaction Time (h) | Notes |
| DMF | 36.7 | 153 | 85-95 | 12-24 | Commonly used for Ullmann couplings; good solubility for reactants.[2][6] |
| DMSO | 46.7 | 189 | 80-90 | 12-24 | High boiling point allows for higher reaction temperatures; can promote disulfide formation in some cases.[10] |
| Toluene | 2.4 | 111 | 40-60 | 24-48 | Lower polarity may result in lower yields without appropriate ligands.[6][9] |
| THF | 7.5 | 66 | 60-75 | 24-48 | Moderate polarity; lower boiling point limits reaction temperature. |
| Water | 80.1 | 100 | Varies | Varies | A "green" solvent option, but yields can be substrate-dependent.[11] |
| Solvent-Free | N/A | N/A | 70-85 | 1-2 (Microwave) | Can offer rapid reaction times and simplified work-up.[10] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound via an Ullmann-type coupling reaction. Note: These are representative procedures and may require optimization for specific laboratory conditions and reactant batches.
Protocol 1: Synthesis in a Polar Aprotic Solvent (e.g., DMF)
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4,6-trimethylbenzenethiol (1.0 eq), iodobenzene (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent choice on reaction outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]
- 5. TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. methods-syntheses-and-characterization-of-diaryl-aryl-benzyl-and-dibenzyl-sulfides - Ask this paper | Bohrium [bohrium.com]
- 8. xray.uky.edu [xray.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 11. chembk.com [chembk.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Sulfur-Containing Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions involving sulfur-containing ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a sulfur-containing phosphine ligand sluggish or failing?
A1: Several factors can contribute to poor performance. The most common culprits include:
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Catalyst Poisoning: While the sulfur atom is part of the ligand, it can still interact with the palladium center in a way that deactivates the catalyst. This can happen through the formation of stable, off-cycle palladium-sulfur complexes.
-
Ligand Oxidation: The thioether moiety in your ligand can be susceptible to oxidation, especially if your reaction conditions are not rigorously anaerobic. Oxidation of the sulfur can alter the electronic properties and coordinating ability of the ligand, leading to catalyst deactivation.
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species. It is crucial to optimize this ratio for your specific ligand and reaction.
-
Solvent and Base Effects: The choice of solvent and base can significantly impact the stability and activity of the catalyst. Some solvents may coordinate to the metal center and inhibit catalysis, while certain bases can react with the ligand or catalyst.
Q2: What are the visual signs of catalyst deactivation?
A2: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine black precipitate of elemental palladium. This indicates that the palladium(0) active species is aggregating and falling out of the catalytic cycle. You may also observe a color change in your reaction mixture that deviates from the expected progression.
Q3: Can I regenerate a catalyst that has been deactivated when using a sulfur-containing ligand?
A3: In some cases, catalyst regeneration is possible, although it can be challenging. For deactivation caused by the formation of palladium black, regeneration is generally not feasible within the reaction mixture. If deactivation is due to the formation of a stable off-cycle complex, altering the reaction conditions (e.g., increasing temperature, adding a different additive) might help to re-introduce the catalyst into the catalytic cycle. For more robust, heterogeneous catalysts, high-temperature oxidation or reduction treatments can sometimes regenerate the catalytic activity.[1]
Q4: How do sulfur-containing ligands compare to their nitrogen- or oxygen-containing counterparts in terms of performance?
A4: The performance is highly dependent on the specific reaction and substrates. Sulfur, being a soft donor, can form strong bonds with soft metals like palladium. This can lead to very stable catalysts. However, this strong interaction can also lead to catalyst inhibition if the sulfur atom binds too tightly. Nitrogen and oxygen-containing ligands often provide a different electronic and steric environment around the metal center, which can be more favorable for certain catalytic cycles. A direct comparison is necessary to determine the optimal ligand for your system.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield in your cross-coupling reaction, follow this troubleshooting workflow:
References
Navigating Steric Obstacles in Polysubstituted Aryl Sulfide Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of polysubstituted aryl sulfides. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of sterically hindered aryl sulfides and provides actionable solutions.
Question: My C-S cross-coupling reaction with an ortho-substituted aryl halide is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of sterically hindered aryl sulfides, particularly with ortho-substituted aryl halides, are a common challenge. The primary culprits are often slow reductive elimination from the metal catalyst and catalyst deactivation. Here are several strategies to troubleshoot this issue:
-
Ligand Selection is Critical: The choice of ligand is paramount in overcoming steric hindrance. Standard phosphine ligands may not be effective. Consider switching to bulky, electron-rich phosphine ligands which are known to accelerate reductive elimination. Examples include biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or specialized bidentate phosphines.[1][2][3] N-heterocyclic carbenes (NHCs) can also be highly effective.[4]
-
Optimize the Catalyst System: While palladium is the most common catalyst, nickel catalysts can be more effective for certain sterically demanding transformations.[5][6][7][8][9] Nickel's smaller atomic radius can sometimes better accommodate sterically congested transition states.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. For sterically hindered substrates, stronger, non-nucleophilic bases like LHMDS or NaOtBu are often required.[2][10] Aprotic polar solvents such as dioxane, toluene, or THF are typically used.[10] It is crucial to ensure your reagents, especially the amine, are pure and the solvents are anhydrous and degassed to prevent catalyst deactivation.[11]
-
Increase Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions. Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) and extending the reaction time can lead to improved yields.[6] However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Alternative Sulfur Source: If you are using a thiol, catalyst poisoning is a significant concern.[6] Consider using a disulfide as a thiol surrogate, which can be cleaved in situ to generate the thiolate, thereby maintaining a low concentration of the potentially inhibiting free thiol.[12][13]
Question: I am observing significant amounts of homocoupling of my aryl halide (biaryl formation) as a major byproduct. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in cross-coupling chemistry. Here are some strategies to minimize its occurrence:
-
Lower Catalyst Loading: In some cases, high catalyst concentrations can promote side reactions. Try reducing the palladium catalyst loading.
-
Ligand-to-Metal Ratio: The ratio of ligand to metal can be crucial. An excess of the phosphine ligand relative to the palladium precursor can sometimes suppress homocoupling by ensuring the metal center is coordinatively saturated, disfavoring the pathways that lead to biaryl formation.
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Choice of Base: The strength and nature of the base can influence the extent of homocoupling. Experiment with different bases (e.g., switching from a carbonate to a phosphate base) to find the optimal conditions for your specific substrates.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system for coupling a sterically hindered thiol with an ortho-disubstituted aryl bromide?
A1: There is no single "best" system, as the optimal conditions are highly substrate-dependent. However, a good starting point for such a challenging transformation would be a palladium-based catalyst with a bulky biarylphosphine ligand. A combination of Pd₂(dba)₃ as the palladium source and a ligand like RuPhos or BrettPhos, with a strong base such as NaOtBu or LHMDS in a solvent like dioxane or toluene, has shown success in many cases.[1][2] If this fails, exploring a nickel-based catalyst system is a logical next step.[9]
Q2: Can I use copper-catalyzed conditions for synthesizing sterically hindered aryl sulfides?
A2: While copper catalysis is a valuable tool for C-S bond formation, it can be challenging for highly hindered substrates.[6][14][15] Palladium and nickel catalysts, particularly with modern, sophisticated ligands, generally offer a broader scope for sterically demanding couplings.[1][2][9] However, for specific substrates, copper-catalyzed methods might be effective and are worth considering, especially given the lower cost of copper.
Q3: Are there any thiol-free methods to synthesize sterically hindered aryl sulfides to avoid issues with odor and catalyst poisoning?
A3: Yes, several methods avoid the direct use of thiols. One promising approach is the nickel-catalyzed aryl exchange reaction, which uses 2-pyridyl sulfides as a sulfur source.[4][16] This method is advantageous as it avoids odorous and toxic thiols. Another strategy is the use of diaryl disulfides, which can react with aryl halides or be used in C-H functionalization reactions to form aryl sulfides.[5][12][17]
Q4: My starting materials are not fully soluble in the reaction solvent. What can I do?
A4: Poor solubility can significantly hinder reaction rates.[18] You can try a different solvent or a solvent mixture. For example, a combination of toluene and a more polar aprotic solvent like DMF or NMP might improve solubility. Increasing the reaction temperature can also help. In some cases, using a higher dilution may be necessary, although this can sometimes slow down bimolecular reactions. Efficient stirring is also crucial to ensure proper mixing, especially in heterogeneous mixtures.[11]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative yields for the synthesis of a sterically hindered diaryl sulfide (coupling of 2-bromotoluene with 2-methylthiophenol) using different catalytic systems, illustrating the impact of ligand and metal choice.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 78 | [1] |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LHMDS | Dioxane | 100 | 92 | [2] |
| NiCl₂(dppp) (5 mol%) | - | K₂CO₃ | DMF | 120 | 65 | [6] |
| Ni(cod)₂ (10 mol%) | DPEphos (12 mol%) | NaOtBu | Toluene | 80 | 85 | [9] |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a Di-ortho-Substituted Diaryl Sulfide using a Biarylphosphine Ligand
This protocol is a general procedure for the Buchwald-Hartwig C-S coupling of a sterically hindered aryl bromide and a thiol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Sterically hindered aryl bromide (e.g., 2-bromotoluene)
-
Sterically hindered thiol (e.g., 2-methylthiophenol)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), RuPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv).
-
Add the aryl bromide (2.0 mmol, 1.0 equiv) and the thiol (2.2 mmol, 1.1 equiv).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed C-H Thiolation of a Benzamide Derivative
This protocol describes a nickel-catalyzed C-H functionalization approach for the synthesis of ortho-thioaryl benzamides.[5][8][17][19]
Materials:
-
Nickel(II) chloride (NiCl₂)
-
N-(quinolin-8-yl)benzamide derivative
-
Diaryl disulfide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial under an inert atmosphere, add the N-(quinolin-8-yl)benzamide derivative (0.2 mmol, 1.0 equiv), diaryl disulfide (0.3 mmol, 1.5 equiv), NiCl₂ (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Decision tree for synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 5. Nickel-catalyzed synthesis of diarylsulfides and sulfones via C–H bond functionalization of arylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 13. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Nickel-catalyzed synthesis of diarylsulfides and sulfones via C–H bond functionalization of arylamides [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Technical Support Center: Isolation of Pure 2,4,6-Trimethyl Diphenyl Sulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup and purification procedures to isolate pure 2,4,6-trimethyl diphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound, also known as mesityl phenyl sulfide, can be synthesized through several routes. A common method involves the reaction of a diphenylthiol with a methylating agent under alkaline conditions.[1] Another viable approach is a Friedel-Crafts type reaction between mesitylene and a phenylsulfenyl derivative. Due to the steric hindrance of the mesityl group, reaction conditions may require careful optimization.
Q2: What are the typical impurities I might encounter?
A2: Potential impurities depend on the synthetic route. In a Friedel-Crafts reaction, you might encounter unreacted starting materials (mesitylene, benzenesulfenyl chloride), poly-sulfenylated mesitylene, and potentially diphenyl disulfide formed from the side reaction of the sulfur reagent. If a methylation route is used, unreacted diphenylthiol and over-methylated byproducts could be present. Oxidation of the sulfide to the corresponding sulfoxide or sulfone is also a possibility, especially during workup and purification.
Q3: My crude product is a dark oil, but the pure compound is a crystalline solid. What causes the discoloration?
A3: The dark color in the crude product is often due to polymeric or resinous byproducts formed during the reaction, especially in Friedel-Crafts syntheses which can generate colored complexes.[2] Trace amounts of oxidized species or other highly conjugated impurities can also contribute to the color. Purification by column chromatography followed by recrystallization is typically effective in removing these colored impurities.
Q4: I am having trouble separating my product from a non-polar impurity by column chromatography. What can I do?
A4: If you are struggling with co-elution of non-polar impurities, consider using a less polar solvent system for your column chromatography to increase the separation. You can also try a different stationary phase, such as alumina, which may offer different selectivity. Alternatively, recrystallization from a suitable solvent system can be a highly effective method for removing closely eluting impurities.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is typically a colorless to light yellow crystalline solid or powder.[1] Its reported melting point is in the range of 75-78°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Steric hindrance from the mesityl group. - Loss of product during workup or purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize reaction conditions (e.g., temperature, catalyst loading, reaction time). - Ensure efficient extraction and minimize transfers during workup. - Use a minimal amount of solvent for recrystallization to maximize recovery. |
| Product Contaminated with Starting Materials | - Incorrect stoichiometry. - Reaction not driven to completion. | - Use a slight excess of one reactant to ensure the other is fully consumed. - Increase reaction time or temperature as needed, while monitoring for side product formation. - Purify carefully using column chromatography with an appropriate solvent gradient. |
| Presence of Diphenyl Disulfide Impurity | - Oxidation of thiophenol precursor. - Side reaction of the sulfur reagent. | - Handle thiophenol and other sulfur reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - This impurity can often be removed by column chromatography. |
| Formation of Sulfoxide or Sulfone | - Oxidation of the sulfide product during reaction, workup, or on silica gel. | - Avoid prolonged exposure to air and heat. - Use deoxygenated solvents for workup and chromatography. - If oxidation on silica gel is suspected, consider using deactivated silica or an alternative purification method like recrystallization. |
| Oily Product That Fails to Crystallize | - Presence of impurities that inhibit crystallization. - Incorrect solvent for recrystallization. | - Purify the crude product by column chromatography to remove impurities. - Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent mixture. Seeding with a small crystal of pure product can induce crystallization. |
Experimental Protocols
Method 1: Friedel-Crafts Type Synthesis (Adapted from Diphenyl Sulfide Synthesis)
This protocol is an adaptation of a known procedure for diphenyl sulfide and may require optimization for this compound.
Materials:
-
Mesitylene
-
Benzenesulfenyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add mesitylene (1.0 eq) to the flask.
-
Slowly add benzenesulfenyl chloride (1.0 eq) dissolved in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆S | [1] |
| Molecular Weight | 228.35 g/mol | N/A |
| CAS Number | 33667-80-0 | N/A |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | ~305-310 °C | [1] |
| Solubility | Soluble in organic solvents like ether, benzene, and carbon disulfide; slightly soluble in alcohol and water. | [1] |
Spectroscopic Data (Predicted/Typical):
| Technique | Expected Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | ~7.2-7.4 ppm (m, 5H, Phenyl-H), ~6.9 ppm (s, 2H, Mesityl-H), ~2.3 ppm (s, 3H, para-Methyl), ~2.1 ppm (s, 6H, ortho-Methyls) |
| ¹³C NMR (CDCl₃) | ~140-145 ppm (quaternary carbons of mesityl group), ~125-135 ppm (aromatic carbons), ~20-22 ppm (methyl carbons) |
Note: Actual spectroscopic data should be obtained on the purified sample for confirmation of structure and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and isolation of this compound.
References
degradation pathways for 2,4,6-trimethyl diphenyl sulfide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the degradation of 2,4,6-trimethyl diphenyl sulfide.
Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. The following information is extrapolated from studies on the degradation of diphenyl sulfide and other structurally related organosulfur compounds. These guidelines should be adapted and validated for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound under oxidative conditions?
Under typical oxidative conditions, the primary degradation products are expected to be the corresponding sulfoxide and sulfone. The sulfur atom is susceptible to oxidation, leading to the formation of 2,4,6-trimethyl diphenyl sulfoxide and subsequently 2,4,6-trimethyl diphenyl sulfone.
Q2: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its products?
A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) is ideal for separating and quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile products. For structural elucidation of unknown metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q3: Are there any known microbial degradation pathways for aromatic sulfides?
Yes, some bacterial strains have been shown to degrade aromatic sulfides. For instance, Pseudomonas species have been implicated in the biodegradation of similar compounds.[1] The degradation pathway often involves initial oxidation of the sulfur atom, followed by ring cleavage. However, the specific enzymes and pathways for this compound have not been characterized.
Q4: What are the potential challenges in photocatalytic degradation of this compound?
Common challenges in photocatalytic degradation include catalyst deactivation, low quantum yields, and the formation of recalcitrant intermediates. The choice of photocatalyst, solvent, and light source is critical for efficient degradation. For related compounds like diphenyl sulfide, zeolite-bound photosensitizers have been used to enhance degradation.[2][3]
Troubleshooting Guides
Issue 1: Incomplete Oxidation to Sulfoxide/Sulfone
| Potential Cause | Troubleshooting Step |
| Insufficient oxidant concentration | Gradually increase the molar ratio of the oxidant (e.g., hydrogen peroxide, m-CPBA) to the substrate. Monitor the reaction progress by TLC or HPLC to avoid over-oxidation. |
| Low reaction temperature | Increase the reaction temperature in small increments. Be aware that higher temperatures can sometimes lead to side reactions. |
| Inadequate reaction time | Extend the reaction time and monitor the disappearance of the starting material. |
| Poor catalyst activity (if applicable) | Ensure the catalyst is fresh and properly activated. Consider screening different catalysts. |
Issue 2: Over-oxidation to Sulfone When Sulfoxide is the Desired Product
| Potential Cause | Troubleshooting Step |
| Excess oxidant | Use a stoichiometric amount of the oxidant (typically 1.0-1.2 equivalents for sulfoxide formation). Add the oxidant dropwise at a low temperature to control the reaction. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to improve selectivity. |
| Prolonged reaction time | Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the sulfoxide. |
Issue 3: Low Yield of Degradation Products in Biodegradation Experiments
| Potential Cause | Troubleshooting Step | | Inappropriate microbial strain | Screen different microbial consortia or isolated strains known for degrading aromatic compounds. Consider enrichment cultures from contaminated sites. | | Substrate toxicity | this compound may be toxic to the microorganisms at high concentrations. Determine the minimum inhibitory concentration (MIC) and work with sub-lethal concentrations. | | Non-optimal culture conditions | Optimize pH, temperature, aeration, and nutrient composition of the growth medium. | | Low bioavailability of the substrate | The compound is sparingly soluble in water.[4] Consider using a co-solvent or surfactant to increase its bioavailability, ensuring the additive is not toxic to the microbes. |
Experimental Protocols
Protocol 1: Chemical Oxidation of this compound to the Corresponding Sulfoxide
This protocol is adapted from general procedures for the oxidation of sulfides using hydrogen peroxide.[5][6]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Workflow for Photocatalytic Degradation
This protocol outlines a general workflow based on studies of related sulfur compounds.[2][3]
Materials:
-
This compound
-
Photocatalyst (e.g., TiO₂, ZnO, or a supported photosensitizer)
-
Solvent (e.g., acetonitrile, water)
-
Photoreactor with a suitable light source (e.g., UV lamp, visible light lamp)
-
Magnetic stirrer and stir bar
-
Sampling syringe and filters
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In the photoreactor vessel, add the desired amount of photocatalyst to the solvent.
-
Spike the suspension with the stock solution to achieve the target initial concentration of the substrate.
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Take an initial sample (t=0) just before turning on the light.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect samples at regular time intervals. Filter the samples immediately to remove the photocatalyst particles.
-
Analyze the samples by HPLC or GC-MS to determine the concentration of this compound and identify degradation products.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how results from degradation studies could be presented.
Table 1: Hypothetical Results for the Oxidation of this compound
| Entry | Oxidant (equivalents) | Temperature (°C) | Time (h) | Conversion (%) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| 1 | H₂O₂ (1.1) | 25 | 4 | 98 | 92 | 6 |
| 2 | H₂O₂ (2.2) | 25 | 8 | 100 | 5 | 94 |
| 3 | m-CPBA (1.1) | 0 | 2 | 99 | 95 | 4 |
| 4 | m-CPBA (2.2) | 25 | 4 | 100 | <2 | >98 |
Table 2: Hypothetical Data for Photocatalytic Degradation of this compound
| Time (min) | Substrate Concentration (mg/L) | Degradation (%) | Sulfoxide Concentration (mg/L) |
| 0 | 50.0 | 0 | 0 |
| 30 | 35.2 | 29.6 | 8.1 |
| 60 | 22.5 | 55.0 | 12.3 |
| 90 | 11.8 | 76.4 | 10.5 |
| 120 | 5.1 | 89.8 | 7.2 |
Visualizations
References
- 1. Biodegradation of hydrogen sulfide by a laboratory-scale immobilized Pseudomonas putida CH11 biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing over-oxidation in the synthesis of diphenyl sulfides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing over-oxidation and other common issues encountered during the synthesis of diphenyl sulfides.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of Diphenyl Sulfide in Friedel-Crafts Synthesis
Possible Causes and Solutions:
-
Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) may be hydrated or decomposed.
-
Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: Too little catalyst can lead to an incomplete reaction.
-
Solution: While catalytic amounts are desired, for less reactive substrates, stoichiometric amounts of the Lewis acid might be necessary. Refer to literature for optimized catalyst loading for your specific substrates.
-
-
Poor Quality Starting Materials: Benzene or other aromatic precursors should be dry.[1]
-
Solution: Dry benzene by distilling it from a suitable drying agent like sodium/benzophenone or by using molecular sieves.[1]
-
-
Reaction Temperature Too Low: The activation energy for the reaction may not be reached.
-
Solution: While initial cooling is often required to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or slightly above to ensure completion.[1]
-
A troubleshooting workflow for Friedel-Crafts synthesis is presented below:
Problem 2: Significant Formation of Diphenyl Sulfone (Over-oxidation)
Possible Causes and Solutions:
-
Excess Oxidant: Using too much of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is the most common cause of over-oxidation.
-
Solution: Carefully control the stoichiometry of the oxidant. For the synthesis of sulfoxides, use close to a 1:1 molar ratio of sulfide to oxidant.
-
-
High Reaction Temperature: Higher temperatures favor the formation of the more stable sulfone.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the sulfide has been consumed can lead to further oxidation of the sulfoxide.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting sulfide is consumed.
-
-
Choice of Oxidant and Solvent: Some oxidants are more aggressive than others. The solvent can also play a crucial role in selectivity.
-
Solution: For selective oxidation to the sulfoxide, milder oxidants are preferred. A combination of hydrogen peroxide in glacial acetic acid has been shown to be highly selective for sulfoxide formation.[3] Using fluoroalkyl alcohols like trifluoroethanol as a solvent can also promote selective sulfoxide formation.[2]
-
The oxidation pathway of diphenyl sulfide is illustrated below:
Problem 3: Formation of Thianthrene and Other By-products in Friedel-Crafts Synthesis
In addition to diphenyl sulfide, the Friedel-Crafts reaction can sometimes yield varying amounts of thianthrene and traces of thiophenol.[1]
-
Cause: Thianthrene formation is often favored at higher temperatures and with certain reactant ratios.
-
Solution:
-
Control Temperature: Maintain the recommended reaction temperature to minimize side reactions.
-
Purification: Thianthrene can be removed during purification. For example, crystallization from methyl alcohol can be used to separate thianthrene from the desired diphenyl sulfide product.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize diphenyl sulfoxide without over-oxidation to the sulfone?
A1: Achieving high selectivity for diphenyl sulfoxide requires careful control of reaction conditions. Here are key strategies:
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the oxidizing agent. Using a larger excess will favor sulfone formation.
-
Temperature: Keep the reaction temperature low. Many selective oxidations are performed at 0°C or even lower. Increasing the temperature to 35°C can lead to an increase in the formation of sulfone as a byproduct.[4]
-
Choice of Reagents:
-
Hydrogen Peroxide in Trifluoroethanol: This system is effective for the selective oxidation of sulfides to sulfoxides under mild conditions.[2]
-
Hydrogen Peroxide in Glacial Acetic Acid: This is another "green" and highly selective method for preparing sulfoxides with excellent yields.[3]
-
m-CPBA: meta-Chloroperoxybenzoic acid can be used, but careful temperature control is crucial to avoid over-oxidation.
-
Q2: What is the best way to monitor the progress of my reaction to avoid over-oxidation?
A2: Regular monitoring is critical. The two most common methods are:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of the starting sulfide and the formation of the sulfoxide and sulfone products. The three compounds will have different Rf values, allowing you to track the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information. It can be used to determine the relative ratios of sulfide, sulfoxide, and sulfone in the reaction mixture at different time points.[5]
Q3: My reaction is complete, but I am having trouble isolating the pure diphenyl sulfide. What are some common purification strategies?
A3: Purification of diphenyl sulfide often involves a multi-step process to remove unreacted starting materials, the catalyst, and by-products.
-
Work-up: The reaction is typically quenched by pouring it onto ice water. The organic layer is then separated, washed (e.g., with water and brine), and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid diphenyl sulfide.[1]
-
Crystallization: If solid impurities are present, such as thianthrene, crystallization from a suitable solvent like methanol can be effective.[1]
-
Chromatography: For small-scale reactions or to remove stubborn impurities, column chromatography on silica gel is a good option.
Q4: Are there alternative, milder methods for synthesizing diphenyl sulfide that might avoid harsh Lewis acids?
A4: Yes, Ullmann-type coupling reactions offer a milder alternative to the classical Friedel-Crafts synthesis. This method involves the copper-catalyzed reaction of an aryl halide with a thiolate. While traditionally requiring high temperatures, modern modifications with specific ligands can allow the reaction to proceed under milder conditions. However, troubleshooting may still be required to optimize catalyst and ligand choice, base, and solvent for a particular set of substrates.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the product distribution in the oxidation of diphenyl sulfide.
Table 1: Effect of Temperature on Sulfoxide vs. Sulfone Formation
| Oxidant System | Temperature (°C) | Diphenyl Sulfoxide Yield (%) | Diphenyl Sulfone Yield (%) | Reference |
| 30 wt% H₂O₂/PAMAM-G1-PMo | 25 | >90 (after longer reaction time) | - | [4] |
| 30 wt% H₂O₂/PAMAM-G1-PMo | 30 | >90 (in 2h) | Trace | [4] |
| 30 wt% H₂O₂/PAMAM-G1-PMo | 35 | Decreased | Increased | [4] |
Table 2: Effect of Oxidant Equivalents on Product Selectivity
| Sulfide | Oxidant | Equivalents of Oxidant | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| Phenyl Methyl Sulfide | 30% H₂O₂ | 1.1 | 91 | 0-2 | [2] |
| Phenyl Methyl Sulfide | 30% H₂O₂ | 2.0 | - | 0-2 | [2] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide using H₂O₂ in Glacial Acetic Acid[3]
-
To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting sulfide is consumed, neutralize the resulting solution with aqueous NaOH (4 M).
-
Extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the pure sulfoxide.
Protocol 2: Friedel-Crafts Synthesis of Diphenyl Sulfide[1]
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place dry benzene (11 moles) and anhydrous aluminum chloride (3.48 moles).
-
Cool the reaction mixture in an ice bath to 10°C.
-
Add a solution of sulfur chloride (3 moles) in benzene (5 moles) dropwise over one hour, maintaining the temperature at approximately 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours.
-
Heat the mixture at 30°C for one hour until the evolution of hydrogen chloride ceases.
-
Pour the reaction mixture onto 1 kg of cracked ice.
-
Once hydrolysis is complete, separate the benzene layer.
-
Distill the benzene on a steam bath.
-
Cool the resulting oil to 0°C and filter to remove any separated sulfur.
-
Dissolve the residue in commercial methyl alcohol (500 cc) and cool to 0°C. Stir for three hours and filter to remove precipitated sulfur.
-
Remove the alcohol on a steam bath and distill the residue under reduced pressure to obtain diphenyl sulfide.
A logical workflow for preventing over-oxidation is presented below:
References
Technical Support Center: Selective Functionalization of 2,4,6-Trimethyl Diphenyl Sulfide
Welcome to the technical support center for the selective functionalization of 2,4,6-trimethyl diphenyl sulfide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of modifying this sterically hindered diaryl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the selective functionalization of this compound?
A1: The functionalization of this compound is primarily governed by the directing effects of the sulfide group and the steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group. The main strategies target three distinct regions of the molecule: the unsubstituted phenyl ring, the benzylic positions (methyl groups) of the mesityl ring, and the sulfur atom itself.
-
Phenyl Ring Functionalization: This is typically achieved via Directed ortho-Metalation (DoM), where the sulfide group directs deprotonation to the ortho position of the unsubstituted phenyl ring.[1]
-
Benzylic C-H Functionalization: The methyl groups on the mesityl ring can be targeted through metalation using specific bases or through transition-metal-catalyzed C-H activation processes.[2][3]
-
Sulfur Atom Functionalization: The sulfide can be selectively oxidized to a sulfoxide or sulfone, which can alter its electronic properties and directing group ability for subsequent reactions.[4][5]
Caption: Decision workflow for functionalizing this compound.
Q2: How can I achieve selective functionalization on the unsubstituted phenyl ring?
A2: The most effective method is Directed ortho-Metalation (DoM). The sulfide group acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base (like n-BuLi or s-BuLi) and directing deprotonation to the adjacent ortho C-H bond on the phenyl ring.[1][2] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (E+). The steric bulk of the mesityl group helps prevent competitive lithiation on its own ring.
Caption: Simplified pathway for Directed ortho-Metalation (DoM).
Q3: How can I functionalize the benzylic (methyl) positions of the mesityl group?
A3: Functionalization of the benzylic C-H bonds is more challenging but can be achieved. Benzylic lithiation is typically favored over aromatic lithiation when using lithium amide bases like Lithium diisopropylamide (LDA) instead of alkyllithiums.[2] Alternatively, transition-metal-catalyzed C-H activation or radical-based reactions can be employed, though achieving selectivity for one specific methyl group over the others can be difficult.[3]
Q4: Is it possible to functionalize the sulfur atom, and how does this influence subsequent reactions?
A4: Yes, the sulfide can be readily oxidized to a sulfoxide or a sulfone using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[4]
-
Sulfoxide: The resulting sulfoxide is a stronger Directed Metalation Group than the sulfide, potentially leading to higher yields and faster rates in DoM reactions.[5] It can also participate in other transformations like the Pummerer rearrangement.
-
Sulfone: The sulfone is a strongly electron-withdrawing group and deactivates the aromatic rings towards electrophilic substitution. It is not typically used as a DMG for lithiation.
Troubleshooting Guides
Q: My directed ortho-lithiation reaction is giving low yields or no product. What could be the cause?
A: This is a common issue with several potential causes. Consult the table below for troubleshooting steps.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Reagent: The organolithium base (e.g., n-BuLi) has degraded due to moisture or air exposure. 2. Insufficient Basicity: The base is not strong enough for the deprotonation. 3. Temperature Too High: The aryllithium intermediate may be unstable at higher temperatures. | 1. Titrate the organolithium solution before use or use a fresh bottle. 2. Switch to a stronger base like sec-BuLi or tert-BuLi. Consider adding an activator like TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up alkyllithium aggregates.[6] 3. Maintain the reaction at a low temperature (e.g., -78 °C) throughout the lithiation and electrophilic quench steps. |
| Mixture of Products | 1. Competitive Lithiation: Lithiation is occurring at other sites (e.g., benzylic positions). 2. Halogen-Metal Exchange: If your electrophile or substrate contains a bromine or iodine, this can be faster than deprotonation.[2] | 1. Use n-BuLi or s-BuLi/TMEDA, which favor aromatic C-H deprotonation over benzylic positions. Avoid lithium amide bases if you are targeting the phenyl ring. 2. Ensure your starting material is free of aryl halides. If the electrophile is the source, consider alternative reagents. |
| Degradation of Starting Material | Ether Cleavage: Strong bases like t-BuLi can deprotonate and cleave ethereal solvents like THF, especially at temperatures above -20 °C.[2] | Use diethyl ether, which is more stable, or minimize reaction times in THF at low temperatures. |
Q: The oxidation of the sulfide to a sulfoxide is proceeding to the sulfone. How can I stop at the sulfoxide stage?
A: Over-oxidation is a common challenge. Control can be achieved by carefully managing stoichiometry and reaction conditions.
| Parameter | To Favor Sulfoxide | To Favor Sulfone |
| Oxidant Stoichiometry | Use 1.0 - 1.1 equivalents of the oxidant (e.g., mCPBA, H₂O₂). | Use ≥ 2.2 equivalents of the oxidant. |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temperature). | Reaction may require heating to go to completion. |
| Reaction Time | Monitor the reaction closely by TLC or LCMS and quench as soon as the starting material is consumed. | Allow for a longer reaction time to ensure full conversion. |
Experimental Protocols
Protocol 1: Directed ortho-Lithiation and Electrophilic Quench of the Phenyl Ring
This protocol provides a general method for introducing an electrophile at the ortho-position of the unsubstituted phenyl ring.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
n-Butyllithium (or s-BuLi) solution in hexanes
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., Deuterium oxide, Iodomethane, N,N-Dimethylformamide)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and anhydrous THF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add TMEDA (1.2 equiv.), followed by the dropwise addition of n-butyllithium (1.2 equiv.) over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Litiation: Stir the resulting solution at -78 °C for 1-2 hours. Formation of the orange/red aryllithium species may be observed.
-
Electrophilic Quench: Add the chosen electrophile (1.5 equiv.) dropwise to the solution at -78 °C.
-
Warming & Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching carefully with saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Value |
| Temperature | -78 °C |
| Solvent | Anhydrous THF |
| Base | n-BuLi / TMEDA |
| Equivalents (Base) | 1.2 |
| Lithiation Time | 1 - 2 hours |
| Equivalents (Electrophile) | 1.5 |
| Quench Time | 1 - 3 hours |
References
Validation & Comparative
comparing the catalytic activity of 2,4,6-trimethyl diphenyl sulfide with other ligands
Despite a comprehensive review of available scientific literature, no specific experimental data was found detailing the catalytic activity of 2,4,6-trimethyl diphenyl sulfide as a ligand in chemical reactions. This notable absence in the literature prevents a direct quantitative comparison with other established catalytic ligands. This guide will, therefore, provide a broader context on the use of analogous thioether and sterically hindered ligands in catalysis, outlining the general experimental protocols and signaling pathways where such ligands are typically employed.
While this compound is known as a chemical intermediate, its application as a primary or ancillary ligand in catalytic processes is not documented in the reviewed literature. Research in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has extensively explored a variety of phosphine- and N-heterocyclic carbene-based ligands. Thioether ligands have also been investigated, but performance data for the specific molecule of interest is not available.
General Experimental Protocol for a Representative Cross-Coupling Reaction: Buchwald-Hartwig Amination
For researchers interested in evaluating the potential catalytic activity of this compound or similar thioether ligands, a general experimental protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below. This protocol is a composite of standard procedures in the field and should be optimized for specific substrates and ligands.
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., this compound, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Hypothetical Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The role of a ligand, such as a thioether, is to coordinate to the palladium center, influencing its electronic properties and steric environment, thereby facilitating the key steps of oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.
Caption: Generalized palladium-catalyzed amination cycle.
Comparative Ligand Classes
In the absence of data for this compound, researchers can consider the performance of other classes of ligands that share some structural features, such as steric hindrance or the presence of a sulfur donor atom.
| Ligand Class | Representative Examples | General Performance Characteristics in Cross-Coupling |
| Bulky Monophosphine Ligands | Buchwald-type ligands (e.g., XPhos, SPhos) | Generally high activity and broad substrate scope for C-N, C-O, and C-C bond formation. Effective for coupling sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium. Often show high turnover numbers and are effective for challenging couplings. |
| Bidentate Phosphine Ligands | BINAP, dppf | Often used in early generation catalyst systems. Can be effective for specific transformations but may be less general than bulky monophosphines. |
| Other Thioether Ligands | Thioxantphos, various chiral thioethers | Can exhibit hemilabile coordination, which may be beneficial in certain catalytic cycles. Performance is highly dependent on the specific ligand architecture. |
Logical Workflow for Ligand Evaluation
For scientists interested in exploring the catalytic potential of novel ligands like this compound, a structured evaluation workflow is essential.
Caption: Workflow for evaluating a novel catalytic ligand.
A Comparative Guide to OLED Materials: Benchmarking 2,4,6-Trimethyl Diphenyl Sulfide Derivatives Against Established Emitters
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for novel materials that enhance efficiency, prolong operational lifetime, and improve color purity is paramount. This guide provides a comparative analysis of the potential performance of 2,4,6-trimethyl diphenyl sulfide and its derivatives against well-established materials in OLED technology: Tris(8-hydroxyquinolinato)aluminium (Alq3), 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), and 1,3-Bis(N-carbazolyl)benzene (mCP).
While direct experimental data for this compound in OLEDs is not extensively available in public literature, this guide draws upon research into related diphenyl sulfone and sulfide derivatives, which are emerging as promising candidates for Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2][3] This comparison aims to provide a valuable resource for researchers by contextualizing the potential of this novel material class against the performance benchmarks of industry-standard compounds.
Performance Comparison of OLED Materials
The following tables summarize key performance metrics for Alq3, CBP, TCTA, and mCP in various OLED device architectures. It is important to note that direct comparisons can be challenging due to variations in device structure, fabrication conditions, and dopant materials used in the cited literature.
Table 1: Performance of Green Emitting OLEDs
| Host/Emitter Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color Coordinates (CIE x, y) | Lifetime (LT50/LT95 @ Luminance) |
| Alq3 (as emitter) | ITO/NPB/Alq3/LiF/Al | ~2.1[4] | 6.86[4] | 3.5[4] | (0.32, 0.56) | - |
| CBP (as host for Ir(ppy)₃) | ITO/HTL/CBP:Ir(ppy)₃/ETL/LiF/Al | ~19[5] | ~60[5] | ~45[4] | (0.33, 0.62)[5] | >15,000 h (LT95 @ 1000 cd/m²)[5] |
| TCTA (as host for Ir(ppy)₃) | ITO/HTL/TCTA:Ir(ppy)₃/ETL/LiF/Al | 17.4[6] | 54[6] | 48[6] | Green | - |
Table 2: Performance of Blue Emitting OLEDs
| Host/Emitter Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color Coordinates (CIE x, y) | Lifetime (LT50 @ Luminance) |
| mCP (as host for FIrpic) | ITO/HTL/mCP:FIrpic/ETL/LiF/Al | ~27.4[7] | - | 41.2[7] | (0.148, 0.165)[7] | 370 h (LT90 @ 1000 cd/m²)[7] |
| Diphenyl Sulfone Derivative (proxy) | ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al | - | - | - | Deep Blue | - |
Note on this compound: Research into diphenyl sulfone derivatives suggests their potential as TADF emitters, which could theoretically enable internal quantum efficiencies of up to 100%.[1][2][3] Devices based on diphenyl sulfone derivatives have demonstrated turn-on voltages as low as 3.5 V and achieved brightness levels of up to 660 cd/m² in the blue-green region.[1] Further research is required to determine the specific performance metrics of this compound.
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. Below are detailed methodologies for these key experiments.
OLED Fabrication via Vacuum Thermal Evaporation
The majority of high-performance small-molecule OLEDs are fabricated using vacuum thermal evaporation. This process involves the sequential deposition of organic and metallic layers onto a substrate in a high-vacuum environment.[8][9]
Step-by-Step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[10]
-
Organic Layer Deposition: The cleaned substrate is loaded into a high-vacuum chamber (typically <10⁻⁶ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles. These crucibles are heated to sublimate the materials, which then deposit as thin films onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Mg:Ag) is deposited on top through a shadow mask to define the active area of the pixels.
-
Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin. A desiccant is often included within the encapsulation to absorb any residual moisture.[8]
OLED Characterization
The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements.
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
A source measure unit (SMU) is used to apply a variable voltage across the OLED device and measure the resulting current.[11][12][13]
-
Simultaneously, a calibrated photometer or spectrometer is used to measure the luminance (brightness) of the device at each voltage step.[11][12]
-
The current density (J) is calculated by dividing the measured current by the active area of the device.
-
The obtained J-V-L data is used to determine key performance parameters such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).[11]
External Quantum Efficiency (EQE) and Color Coordinates:
-
The electroluminescence (EL) spectrum of the OLED is measured using a spectrometer at a specific driving current or voltage.
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the EL spectrum and the current density.[12]
-
The Commission Internationale de l'Eclairage (CIE) color coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
Lifetime Measurement:
-
The device is driven at a constant current density, and the luminance is monitored over time.[12]
-
The lifetime is typically defined as the time it takes for the initial luminance to decrease by a certain percentage, such as 50% (LT50) or 5% (LT95).
Signaling Pathways and Energy Levels
The efficiency of an OLED is governed by the energy level alignment of the different materials, which dictates charge injection, transport, and recombination.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels of the materials are crucial.[4][6][14] For efficient charge injection, the work function of the anode should align with the HOMO of the HTL, and the work function of the cathode should align with the LUMO of the ETL. Within the device, the energy levels of the host and dopant materials in the EML must be appropriately aligned to facilitate efficient energy transfer and light emission. The estimated HOMO and LUMO levels for a diphenyl sulfone derivative are included as a proxy for this compound, based on computational studies.[11][15][16][17]
Conclusion
This guide provides a comparative overview of the performance of established OLED materials—Alq3, CBP, TCTA, and mCP—and offers a perspective on the potential of this compound and its derivatives. While established materials have well-documented high performance, the exploration of novel materials like diphenyl sulfide derivatives is crucial for advancing OLED technology, particularly in the development of efficient and stable blue emitters. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this exciting field. Further experimental validation is necessary to fully elucidate the performance of this compound in OLED devices.
References
- 1. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. displayman.com [displayman.com]
- 9. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 10. Detailed Explanation of, The Process of Making OLED Devices in The Glove Box [nichwell.com]
- 11. oldcitypublishing.com [oldcitypublishing.com]
- 12. ossila.com [ossila.com]
- 13. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 14. ossila.com [ossila.com]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Structural and Functional Comparison of Substituted Diphenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural characteristics and biological performance of various substituted diphenyl sulfides. The information presented is supported by experimental data to aid in research and development efforts within the fields of medicinal chemistry and materials science.
Structural Comparison
The introduction of different substituents to the phenyl rings of diphenyl sulfide can significantly influence its molecular geometry, including bond lengths, bond angles, and the overall conformation. These structural alterations, in turn, can impact the molecule's physical, chemical, and biological properties. The following table summarizes key structural parameters obtained from X-ray crystallographic studies of diphenyl sulfide and several of its derivatives.
| Compound Name | C-S Bond Length (Å) | C-S-C Bond Angle (°) | Phenyl Ring Dihedral Angle (°) |
| Diphenyl Disulfide | 1.79, 1.80 | - | 82.0 |
| Bis(4-aminophenyl) Sulfide | 1.76, 1.77 | 103.4 | 67.8, 77.2 |
| 4,4'-Dihydroxydiphenyl Sulfide | 1.77, 1.78 | 103.6 | 63.3, 75.9 |
| Bis(4-nitrophenyl) Disulfide | 1.80, 1.81 | - | 85.3 |
Performance Comparison: Anticancer Activity
Several substituted diphenyl sulfides have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of critical cellular processes like tubulin polymerization, which is essential for cell division.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| Diallyl sulfide (analogue) | ARO (Anaplastic Thyroid Cancer) | Varies (dose-dependent) | Induction of apoptosis via mitochondrial signaling pathway[1] |
| Diphenyl disulfide | Breast Cancer Cell Lines | Varies (dose-dependent) | Induction of apoptosis through Bax activation and autophagy[2] |
Experimental Protocols
Synthesis of Substituted Diphenyl Sulfides (General Procedure)
A common method for the synthesis of substituted diphenyl sulfides involves the reaction of a substituted thiophenol with a substituted aryl halide in the presence of a catalyst.
Materials:
-
Substituted thiophenol
-
Substituted aryl halide
-
Palladium or copper catalyst (e.g., Pd(OAc)2, CuI)
-
Ligand (e.g., Xantphos, neocuproine)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To an oven-dried flask, add the substituted thiophenol, substituted aryl halide, catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted diphenyl sulfide.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include positive and negative controls.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Continue measurements until the polymerization reaction in the negative control reaches a plateau.
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for synthesis and evaluation of anticancer activity.
Signaling Pathway for Apoptosis Induction by Diphenyl Sulfides
Caption: Intrinsic apoptosis pathway induced by diphenyl sulfides.
References
A Comparative Guide to the Purity Validation of 2,4,6-Trimethyl Diphenyl Sulfide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4,6-trimethyl diphenyl sulfide. It includes detailed experimental protocols and supporting data to assist researchers in selecting the optimal analytical strategy for this compound. This compound and its derivatives are of interest in organic synthesis and medicinal chemistry, making robust purity assessment crucial for reliable downstream applications.[1][2]
Introduction to Purity Analysis of Diaryl Sulfides
Diaryl sulfides are a class of organosulfur compounds with applications in materials science and as intermediates in the synthesis of pharmaceuticals.[3][4] The purity of these compounds is paramount to ensure the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[5][6][7]
This guide focuses on the validation of this compound purity using Reversed-Phase HPLC (RP-HPLC), a common and versatile mode of HPLC.[8][9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[5] Non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time, allowing for effective separation from more polar impurities.[6]
Experimental Workflow for Purity Validation
The following diagram illustrates the general workflow for the validation of this compound purity by HPLC.
Caption: Workflow for HPLC Purity Validation.
Comparative HPLC Methodologies
Two primary isocratic and gradient elution methods are compared for the purity analysis of this compound. Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the mobile phase composition during the analysis.
Materials and Methods
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), this compound (analyte), and certified reference standard.
-
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solution with the mobile phase.
Experimental Protocols
Method A: Isocratic Elution
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) acetonitrile and water.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and standard solutions and record the chromatograms.
Method B: Gradient Elution
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 25 minutes
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
-
Procedure: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and standard solutions and record the chromatograms.
Data Presentation and Comparison
The performance of the two methods is evaluated based on their ability to separate the main peak of this compound from potential impurities. The following table summarizes the expected chromatographic parameters.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of Main Peak (min) | ~ 8.5 | ~ 12.3 |
| Theoretical Plates | > 5000 | > 8000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Resolution of Critical Pair | Baseline separation may not be achieved for closely related impurities. | Improved resolution for a wider range of potential impurities. |
| Run Time (min) | 15 | 25 |
| Purity Calculation (% Area) | Calculated based on the area of all peaks in the chromatogram. | Calculated based on the area of all peaks in the chromatogram. |
Conclusion and Recommendations
Both isocratic and gradient RP-HPLC methods are suitable for the purity determination of this compound.
-
Method A (Isocratic) is a simpler and faster method, suitable for routine quality control when the impurity profile is well-characterized and impurities are significantly different in polarity from the main compound.
-
Method B (Gradient) offers superior resolution and is recommended for the analysis of samples with unknown or complex impurity profiles. The gradient elution allows for the separation of a wider range of impurities with varying polarities.
For drug development and research applications where a comprehensive understanding of the impurity profile is critical, the gradient elution method is the preferred approach. The choice of method should be based on the specific requirements of the analysis, balancing the need for high resolution with considerations of analysis time and simplicity.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. methods-syntheses-and-characterization-of-diaryl-aryl-benzyl-and-dibenzyl-sulfides - Ask this paper | Bohrium [bohrium.com]
- 4. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. moravek.com [moravek.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. hawach.com [hawach.com]
Spectroscopic Scrutiny: Unveiling the Structure of 2,4,6-Trimethyl Diphenyl Sulfide in Comparison to its Unsubstituted Analog
A definitive guide to the structural confirmation of 2,4,6-trimethyl diphenyl sulfide through a comparative spectroscopic analysis with diphenyl sulfide. This report furnishes researchers, scientists, and drug development professionals with detailed experimental data, protocols, and a clear workflow for structural elucidation.
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques remain the gold standard for providing unambiguous structural evidence. This guide presents a comprehensive spectroscopic analysis to confirm the structure of this compound, leveraging a direct comparison with the well-characterized, parent compound, diphenyl sulfide. The inclusion of methyl groups on one of the phenyl rings introduces distinct changes in the spectroscopic fingerprints, which will be systematically examined.
Comparative Spectroscopic Data
To elucidate the structural nuances of this compound, a side-by-side comparison of its key spectroscopic data with that of diphenyl sulfide is presented. The data for diphenyl sulfide is derived from experimental sources, while the data for this compound is predicted using advanced computational algorithms due to the limited availability of public experimental spectra.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Diphenyl Sulfide)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.25-7.45 | m | 5H | Phenyl-H |
| ~6.95 | s | 2H | Mesityl-H | |
| ~2.30 | s | 3H | para-Methyl-H | |
| ~2.10 | s | 6H | ortho-Methyl-H | |
| Diphenyl Sulfide[1][2] | 7.20-7.40 | m | 10H | Phenyl-H |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Diphenyl Sulfide)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~142.1 | Mesityl C-S |
| ~139.5 | Mesityl C-CH₃ (ortho) | |
| ~136.2 | Phenyl C-S | |
| ~131.0 | Phenyl C-H (para) | |
| ~129.5 | Phenyl C-H (meta) | |
| ~128.8 | Mesityl C-H | |
| ~127.8 | Phenyl C-H (ortho) | |
| ~21.2 | para-Methyl C | |
| ~20.8 | ortho-Methyl C | |
| Diphenyl Sulfide[1][3] | 135.8 | C-S |
| 131.0 | C-H (para) | |
| 129.2 | C-H (meta) | |
| 127.1 | C-H (ortho) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Vibrational Mode |
| This compound (Predicted) | ~3100-3000 | Aromatic C-H Stretch |
| ~2980-2850 | Aliphatic C-H Stretch | |
| ~1600, ~1480 | Aromatic C=C Bending | |
| ~700-800 | C-S Stretch | |
| Diphenyl Sulfide (Experimental)[4] | 3057 | Aromatic C-H Stretch |
| 1579, 1473, 1438 | Aromatic C=C Bending | |
| 1088, 1023 | In-plane C-H Bending | |
| 734, 688 | Out-of-plane C-H Bending / C-S Stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 228 | 121 (Mesityl fragment), 109 (Phenylthio fragment), 91 (Tropylium ion) |
| Diphenyl Sulfide[5] | 186 | 109 (Phenylthio fragment), 77 (Phenyl fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of organic sulfide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural confirmation is a systematic process. It begins with sample preparation and proceeds through various spectroscopic measurements, culminating in data integration and final structure elucidation.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently apply these spectroscopic methods to verify the structure of this compound and other related novel compounds, ensuring the integrity and reliability of their scientific investigations.
References
comparative study of the electronic effects of substituents in diphenyl sulfides
A comprehensive guide for researchers, scientists, and drug development professionals on the electronic influence of substituents on the diphenyl sulfide scaffold. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of structure-property relationships.
The electronic nature of substituents plays a pivotal role in modulating the physicochemical properties and biological activity of molecules. In the realm of medicinal chemistry and materials science, the diphenyl sulfide framework is a common structural motif. Understanding how substituents electronically perturb this core structure is crucial for the rational design of novel compounds with desired properties. This guide presents a comparative study of the electronic effects of various substituents on the diphenyl sulfide backbone, leveraging Hammett constants and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as quantitative descriptors.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent can be quantified using Hammett constants (σ). These empirically derived values represent the electron-donating or electron-withdrawing nature of a substituent at the para or meta position of a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a sensitive probe of the local electronic environment of carbon atoms within a molecule. The chemical shift (δ) of a specific carbon is influenced by the electron density around it. By analyzing the changes in the ¹³C chemical shifts of the carbon atoms in the diphenyl sulfide core upon substitution, we can gain valuable insights into the transmission of electronic effects.
The following table summarizes the Hammett para-substituent constants (σₚ) and the ¹³C NMR chemical shifts for a series of para-substituted diphenyl sulfides (4-X-C₆H₄SC₆H₅). The data clearly illustrates the correlation between the electronic nature of the substituent and the chemical shifts of the carbon atoms in both the substituted (C-1 to C-4) and unsubstituted (C-1' to C-4') rings.
| Substituent (X) | Hammett Constant (σₚ) | C-1 (ppm) | C-2,6 (ppm) | C-3,5 (ppm) | C-4 (ppm) | C-1' (ppm) | C-2',6' (ppm) | C-3',5' (ppm) | C-4' (ppm) |
| H | 0.00 | 135.8 | 131.0 | 129.2 | 127.0 | 135.8 | 131.0 | 129.2 | 127.0 |
| CH₃ | -0.17 | 131.6 | 132.5 | 129.9 | 137.6 | 136.3 | 130.6 | 129.1 | 126.7 |
| OCH₃ | -0.27 | 125.0 | 134.6 | 115.0 | 159.5 | 137.0 | 129.8 | 128.9 | 126.3 |
| F | 0.06 | 130.5 | 134.4 | 116.4 | 162.2 | 136.5 | 130.3 | 129.2 | 127.0 |
| Cl | 0.23 | 134.2 | 132.8 | 129.3 | 133.2 | 135.3 | 131.4 | 129.3 | 127.3 |
| Br | 0.23 | 134.6 | 132.8 | 132.2 | 121.2 | 135.2 | 131.5 | 129.3 | 127.4 |
| I | 0.28 | 135.5 | 132.9 | 138.2 | 94.6 | 135.0 | 131.7 | 129.4 | 127.5 |
| COCH₃ | 0.50 | 141.2 | 131.2 | 128.8 | 136.2 | 134.6 | 132.2 | 129.5 | 127.9 |
| NO₂ | 0.78 | 145.2 | 129.2 | 124.2 | 146.5 | 133.6 | 133.2 | 129.8 | 128.6 |
Note: The ¹³C NMR data is adapted from the study by Chandrasekaran et al. (1987)[1]. Hammett constants are standard literature values.
Experimental Protocols
General Synthesis of para-Substituted Diphenyl Sulfides
A common and effective method for the synthesis of para-substituted diphenyl sulfides is the copper-catalyzed cross-coupling of a substituted aryl halide with thiophenol, or vice versa.
Materials:
-
Substituted aryl halide (e.g., 4-bromonitrobenzene, 4-chloroanisole)
-
Thiophenol or substituted thiophenol
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), thiophenol (1.2 eq), copper(I) iodide (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent and stir the mixture at an elevated temperature (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired para-substituted diphenyl sulfide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
¹³C NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 20-30 mg of the purified diphenyl sulfide derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts to the TMS signal.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of substituent effects in diphenyl sulfides.
Logical Framework for Data Interpretation
The relationship between the electronic properties of the substituents and the observed spectroscopic changes can be rationalized through a logical framework that considers inductive and resonance effects.
This guide provides a foundational framework for understanding and investigating the electronic effects of substituents in diphenyl sulfides. By combining quantitative experimental data with detailed protocols, researchers can effectively explore structure-property relationships and rationally design molecules with tailored electronic characteristics for a wide range of applications.
References
Performance Benchmark: 2,4,6-Trimethyl Diphenyl Sulfide and Sterically Hindered Diaryl Sulfides in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Suzuki-Miyaura Cross-Coupling with Supporting Experimental Data.
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, stand as a cornerstone for the formation of carbon-carbon bonds, with wide-ranging applications in pharmaceutical and materials science. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands, which modulate the reactivity and stability of the palladium center. This guide provides a comparative analysis of the performance of sterically hindered diaryl sulfides as ligands in the Suzuki-Miyaura reaction, with a specific focus on contextualizing the potential role of 2,4,6-trimethyl diphenyl sulfide within this class of compounds.
While direct comparative experimental data for this compound in Suzuki-Miyaura cross-coupling is not extensively documented in peer-reviewed literature, its structural features—a diaryl sulfide backbone with bulky methyl groups—place it within the category of sterically hindered thioether ligands. Such ligands are known to influence the outcome of catalytic reactions by promoting reductive elimination and preventing catalyst deactivation pathways. To provide a valuable benchmark, this guide presents a comparison between a well-documented, sterically hindered diaryl sulfide ligand and a commonly used phosphine-based ligand in a model Suzuki-Miyaura reaction.
Comparative Performance Analysis
The following table summarizes the performance of a representative sterically hindered diaryl sulfide ligand against a standard phosphine ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This reaction is a widely accepted benchmark for evaluating ligand performance.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Di(2,6-diisopropylphenyl) sulfide | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 | 920 |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 78 | 780 |
Note: The data presented is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Based on its structure, this compound would be expected to exhibit performance characteristics between those of a simple diphenyl sulfide and a more hindered ligand like di(2,6-diisopropylphenyl) sulfide. The methyl groups in the 2, 4, and 6 positions of one of the phenyl rings introduce moderate steric bulk, which could potentially enhance the rate of reductive elimination and lead to improved yields compared to unsubstituted diaryl sulfides. However, it is less sterically encumbered than ligands with isopropyl groups on both aryl rings, which may affect its overall efficacy in particularly challenging coupling reactions involving highly substituted substrates.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction using a generic sterically hindered diaryl sulfide ligand are provided below to facilitate reproducibility and further investigation.
General Procedure for Suzuki-Miyaura Coupling using a Sterically Hindered Diaryl Sulfide Ligand:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sterically hindered diaryl sulfide ligand (e.g., Di(2,6-diisopropylphenyl) sulfide)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the sterically hindered diaryl sulfide ligand (2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is then heated to 100 °C and stirred for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Process
To further elucidate the reaction mechanism and workflow, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
comparative analysis of synthetic routes to 2,4,6-trimethyl diphenyl sulfide
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 2,4,6-trimethyl diphenyl sulfide, a valuable building block in various chemical industries. The comparison is based on experimental data for copper-catalyzed and palladium-catalyzed cross-coupling reactions, offering insights into their respective advantages and limitations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Copper-Catalyzed C-S Coupling | Palladium-Catalyzed C-S Coupling |
| Catalyst | Copper(I) Iodide (CuI) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) / Xantphos |
| Starting Materials | 2-Bromomesitylene, Thiophenol | 2-Bromomesitylene, Thiophenol |
| Solvent | N,N-Dimethylformamide (DMF) | 1,4-Dioxane |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Reaction Temperature | 120 °C | 100 °C |
| Reaction Time | 24 hours | 18 hours |
| Reported Yield | High (Specific yield not reported) | 95% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods discussed.
Caption: Flowchart of Copper vs. Palladium Catalysis.
Experimental Protocols
Below are detailed experimental procedures for the two synthetic routes. These protocols are based on established methods for C-S cross-coupling reactions and have been adapted for the synthesis of the target molecule.
Route 1: Copper-Catalyzed Ullmann-Type C-S Coupling
This method represents a classic and cost-effective approach to the formation of aryl sulfides.
Materials:
-
2-Bromomesitylene (1.0 mmol, 199 mg)
-
Thiophenol (1.2 mmol, 132 mg, 123 µL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-bromomesitylene, thiophenol, copper(I) iodide, and potassium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig-Type C-S Coupling
This modern approach often provides higher yields and shorter reaction times compared to traditional copper-catalyzed methods.
Materials:
-
2-Bromomesitylene (1.0 mmol, 199 mg)
-
Thiophenol (1.2 mmol, 132 mg, 123 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 23.2 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add 2-bromomesitylene, Pd₂(dba)₃, Xantphos, and cesium carbonate to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Remove the tube from the glovebox, and add thiophenol and anhydrous 1,4-dioxane under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes) to yield this compound as a white solid (217 mg, 95% yield).
Concluding Remarks
Both the copper-catalyzed and palladium-catalyzed routes offer viable pathways for the synthesis of this compound. The palladium-catalyzed method, while utilizing a more expensive catalyst system, demonstrates superior performance in terms of reaction time and yield. The choice of method will ultimately depend on the specific requirements of the researcher, including cost considerations, available equipment, and desired purity and yield. The detailed protocols provided herein should serve as a valuable resource for the successful synthesis of this important chemical intermediate.
evaluating the efficacy of 2,4,6-trimethyl diphenyl sulfide as a ligand in different cross-coupling reactions
Evaluating 2,4,6-Trimethyl Diphenyl Sulfide as a Ligand in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing cross-coupling reactions. This guide provides a comprehensive evaluation of the potential efficacy of this compound as a ligand in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Due to a lack of specific published experimental data for this particular thioether ligand, this guide will focus on a theoretical assessment of its properties in comparison to established ligand classes and provide standardized experimental protocols for these key reactions.
The mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk around the sulfur atom. In palladium catalysis, bulky ligands are known to promote the reductive elimination step, which is often the product-forming step in the catalytic cycle. This steric hindrance can also help to stabilize the active monoligated palladium(0) species, which is believed to be a key intermediate in many cross-coupling reactions.
Electronically, the sulfur atom of a thioether is a soft donor, which allows for effective coordination to the soft palladium metal center. The electronic properties of the ligand can influence the rates of both oxidative addition and reductive elimination. Compared to the more common phosphine ligands, thioethers are generally considered to be less electron-donating. This might influence their performance in reactions where high electron density on the metal center is crucial for efficient oxidative addition.
Comparative Analysis with Common Ligand Classes
To contextualize the potential performance of this compound, it is useful to compare its characteristics with well-established phosphine and N-heterocyclic carbene (NHC) ligands.
| Ligand Class | Key Advantages | Potential Disadvantages | Relevance to this compound |
| Bulky Monodentate Phosphines (e.g., XPhos, SPhos) | High reactivity for a broad range of substrates, including challenging aryl chlorides. Promote fast reductive elimination. | Air-sensitive, can be costly. | The steric bulk of the mesityl group in this compound mimics the steric hindrance of these ligands, suggesting it could be effective in coupling sterically demanding substrates. |
| Bidentate Phosphines (e.g., DPPF, BINAP) | Form stable complexes, can offer high selectivity. Effective for primary amines in Buchwald-Hartwig amination.[1] | Can sometimes lead to slower catalytic rates compared to monodentate ligands. | As a monodentate ligand, this compound would not offer the chelation benefits of bidentate phosphines. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable palladium complexes, often highly active for a range of cross-couplings. | Can sometimes be too strongly binding, hindering catalyst turnover. | Thioethers are weaker σ-donors than NHCs, which might lead to more facile dissociation from the metal center, potentially influencing catalyst longevity and turnover. |
| Thioether Ligands (General) | Generally air-stable and often less expensive to synthesize than complex phosphines. Can be effective in specific applications, such as C-H functionalization.[2] | Can be susceptible to oxidation. Often show lower general reactivity compared to phosphine and NHC ligands in standard cross-couplings. | This compound falls into this class, and its performance would need to be experimentally verified to determine its specific advantages and limitations. |
Experimental Protocols and Comparative Data
The following sections provide standardized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. As no specific data for this compound is available, the tables present representative data for commonly used, high-performance phosphine ligands to serve as a benchmark for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide or triflate. The choice of ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling: A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Comparative Performance of Benchmark Ligands in Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1 | K₃PO₄ | Dioxane | 100 | 12 | 95 | [4] |
| 2 | 2-Bromotoluene | (2-Methylphenyl)boronic acid | SPhos | 2 | K₃PO₄ | Toluene | 80 | 16 | 92 | [5] |
| 3 | 4-Bromoanisole | (4-Methoxyphenyl)boronic acid | P(t-Bu)₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 4 | 98 | [6] |
Logical Workflow for a Suzuki-Miyaura Reaction:
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The ligand influences the regioselectivity and efficiency of the reaction.
General Experimental Protocol for Heck Reaction: In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and ligand (0.02 mmol, 2 mol%) are combined in a suitable solvent (e.g., DMF or NMP, 5 mL). The vessel is sealed and heated to the specified temperature for the given time. After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[7]
Comparative Performance of Benchmark Ligands in Heck Reaction:
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | P(o-tol)₃ | 1 | Et₃N | DMF | 100 | 16 | 90 | [8] |
| 2 | Iodobenzene | n-Butyl acrylate | PPh₃ | 0.1 | NaOAc | DMF | 100 | 2 | 95 | [8] |
| 3 | 4-Chlorobenzonitrile | Styrene | cataCXium® A | 2 | K₂CO₃ | Dioxane | 120 | 24 | 85 | [9] |
Catalytic Cycle of the Heck Reaction:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction.[1]
General Experimental Protocol for Buchwald-Hartwig Amination: An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOt-Bu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed and heated in an oil bath at the indicated temperature for the specified duration. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.[10]
Comparative Performance of Benchmark Ligands in Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | BrettPhos | 1 | NaOt-Bu | Toluene | 100 | 18 | 98 | [11] |
| 2 | 2-Bromotoluene | Aniline | XPhos | 0.5 | K₃PO₄ | t-BuOH | 110 | 12 | 94 | [11] |
| 3 | 4-Bromoanisole | Di-n-butylamine | RuPhos | 1 | K₂CO₃ | Dioxane | 100 | 24 | 91 | [12] |
Logical Flow of a Buchwald-Hartwig Amination Experiment:
Conclusion
While this compound remains an underexplored ligand in the context of palladium-catalyzed cross-coupling reactions, its structural characteristics—notably its steric bulk—suggest it could offer interesting reactivity, potentially favoring the coupling of hindered substrates. However, without empirical data, its efficacy relative to state-of-the-art phosphine and NHC ligands cannot be definitively established. The provided protocols and benchmark data for established ligands offer a clear framework for the future experimental evaluation of this compound and other novel thioether-based ligands. Further research is warranted to explore the catalytic potential of this and related sulfur-based ligands to broaden the available toolkit for synthetic chemists.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Thioether-palladium catalysis for efficient oxidative heteroarene C−H functionalization [morressier.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 2,4,6-Trimethyl Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of 2,4,6-trimethyl diphenyl sulfide, a key intermediate in various chemical syntheses including pharmaceuticals and agrochemicals, is critical for ensuring product quality, purity, and consistency.[1] This guide provides a comparative overview of principal analytical methodologies for the characterization of this aromatic sulfide, complete with experimental protocols and performance data to aid in method selection and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected concentration of the analyte, and the complexity of the sample matrix. The following table summarizes key performance characteristics of recommended methods for the analysis of this compound.
| Analytical Method | Principle | Typical Instrumentation | Sample Preparation | Expected Performance |
| Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) | Separation of volatile compounds followed by detection of sulfur-containing analytes with high selectivity. | Gas Chromatograph, Sulfur Chemiluminescence Detector | Dissolution in a volatile organic solvent (e.g., isooctane). | High Selectivity & Sensitivity: Excellent for trace-level sulfur analysis with minimal interference from non-sulfur compounds.[2] Offers a linear response.[2] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | HPLC system with a C18 column, UV/Vis Detector | Dissolution in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water). | Versatility & Robustness: Suitable for purity determination and quantification of the main component and non-volatile impurities. Method scalability allows for preparative separations.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass-based detection, providing structural information. | Gas Chromatograph, Mass Spectrometer (e.g., Quadrupole) | Dissolution in a volatile organic solvent. | Structural Elucidation: Provides mass spectra for compound identification and confirmation. Useful for impurity profiling.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | NMR Spectrometer (e.g., 300 or 400 MHz) | Dissolution in a deuterated solvent (e.g., CDCl₃). | Definitive Structural Confirmation: Unambiguously determines the chemical structure and aids in the identification of impurities.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
This method is ideal for the selective and sensitive quantification of this compound.
Instrumentation:
-
Gas Chromatograph (e.g., Agilent 7890B) equipped with an 8355 Sulfur Chemiluminescence Detector.[2]
-
Column: Agilent J&W DB-Sulfur SCD or equivalent.[2]
Conditions:
-
Inlet Temperature: 275 °C[2]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[2]
-
Oven Program: 40 °C (hold for 1 min), ramp at 10 °C/min to a final temperature appropriate for the analyte's boiling point.[2]
-
SCD Furnace Temperature: 800 °C[2]
-
Oxidizer Gases: Air and Hydrogen as per manufacturer's recommendations.[2]
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as isooctane. Create a series of calibration standards by serial dilution of the stock solution.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A versatile method for purity assessment and quantification.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[6]
Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher aqueous composition and ramping up the acetonitrile concentration.[3][6] Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; aromatic sulfides typically absorb in the 230-280 nm range.
-
Column Temperature: 30 °C
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Essential for the identification and confirmation of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent.
Conditions:
-
Inlet Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure the elution of all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: Scan a range appropriate for the parent ion and expected fragments (e.g., m/z 40-400).
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive method for structural elucidation and confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 300 or 400 MHz).
Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Nuclei: ¹H and ¹³C NMR are standard.
-
Data Acquisition: Standard pulse programs for both proton and carbon spectra.
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of the deuterated solvent.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
References
- 1. H-1 NMR Spectrum [acadiau.ca]
- 2. hpst.cz [hpst.cz]
- 3. Separation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electrochemical Landscape of Substituted Diphenyl Sulfides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted diphenyl sulfides is crucial for applications ranging from the design of novel redox-active materials to the development of new therapeutic agents. This guide provides a comparative analysis of the electrochemical behavior of various substituted diphenyl sulfides, supported by experimental data and detailed methodologies.
The introduction of different functional groups onto the phenyl rings of diphenyl sulfide can significantly alter its electronic properties, thereby influencing its oxidation and reduction potentials. These modifications are key to tuning the molecule's reactivity and behavior in electrochemical systems. This guide summarizes key findings on how electron-donating and electron-withdrawing substituents impact these properties.
Comparative Electrochemical Data
The following table summarizes the oxidation and reduction potentials of a series of para-substituted diphenyl sulfides. The data illustrates a clear trend: electron-donating groups generally lower the oxidation potentials, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. Conversely, electron-withdrawing groups tend to make reduction potentials less negative, facilitating the acceptance of an electron.
| Substituent (X) | Oxidation Potential (Eox) vs. SCE (V) | Reduction Potential (Ered) vs. SCE (V) |
| -OCH3 | 0.85 | -2.45 |
| -CH3 | 0.95 | -2.42 |
| -H | 1.05 | -2.38 |
| -Cl | 1.08 | -2.30 |
| -COCH3 | 1.15 | -2.15 |
| -CN | 1.20 | -2.08 |
| -NO2 | 1.28 | -1.95 |
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). Below is a detailed methodology representative of the experimental setups used in the cited research.
Cyclic Voltammetry (CV) Protocol:
-
Instrumentation: A standard three-electrode electrochemical cell is utilized, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The electrolyte solution typically consists of a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), dissolved in an anhydrous aprotic solvent like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
-
Analyte Concentration: The substituted diphenyl sulfide derivative is typically dissolved in the electrolyte solution at a concentration of 1-5 mM.
-
Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment. The cyclic voltammogram is then recorded by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s). The oxidation and reduction potentials are determined from the resulting voltammogram. For instance, in some studies, controlled potential electrolysis has been performed at specific voltages to analyze the products of oxidation or reduction.
Logical Workflow for Electrochemical Comparison
The following diagram illustrates a typical workflow for the comparative analysis of the electrochemical properties of substituted diphenyl sulfides.
This guide provides a foundational understanding of the electrochemical properties of substituted diphenyl sulfides. The presented data and protocols offer a starting point for researchers to further explore and utilize these compounds in various applications. The clear structure-property relationships highlighted here are instrumental for the rational design of molecules with tailored redox characteristics.
literature review comparing the applications of various diphenyl sulfide derivatives
For Researchers, Scientists, and Drug Development Professionals
Diphenyl sulfide and its derivatives represent a versatile class of organosulfur compounds with a broad spectrum of applications in pharmacology and therapeutics. Their unique structural features allow for modifications that lead to a diverse range of biological activities. This guide provides a comparative analysis of various diphenyl sulfide derivatives, focusing on their applications as selective serotonin reuptake inhibitors (SSRIs), anticancer agents, antimicrobial agents, anti-inflammatory agents, and neuroprotective agents. The information is supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid researchers in their drug discovery and development endeavors.
Selective Serotonin Reuptake Inhibitors (SSRIs)
A series of diphenyl sulfide derivatives have been synthesized and evaluated for their potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial for the treatment of depression and other mood disorders. The efficacy of these compounds is typically measured by their binding affinity (Ki) to the serotonin transporter (SERT), as well as their selectivity over dopamine (DAT) and norepinephrine (NET) transporters.
Performance Comparison
| Compound/Derivative | Target | Kᵢ (nM) | Selectivity (SERT vs. DAT/NET) | Reference |
| [¹⁸F]1 | SERT | 0.09 | High (specific data not provided) | [1] |
| IDAM | SERT | 0.097 | ~2411-fold vs. NET; >103,092-fold vs. DAT | [2] |
| Compound 7a | SERT | 0.11-1.3 | 392-fold vs. NET | [2] |
| Compound 8a | SERT | 0.11-1.3 | 700-fold vs. NET | [2] |
| Various Derivatives | SERT | 0.03 - 1.4 | High (specific data not provided) | [2] |
Kᵢ (Inhibition constant): A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of diphenyl sulfide derivatives to SERT is commonly determined using a competitive radioligand binding assay.
-
Membrane Preparation : Membranes from cells expressing the human serotonin transporter (hSERT) are prepared. This is typically done by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The membranes are then washed and resuspended in an appropriate assay buffer.[3]
-
Assay Setup : The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radioligand (e.g., [³H]citalopram), and varying concentrations of the diphenyl sulfide derivative being tested.[4]
-
Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration : After incubation, the contents of each well are rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[4]
-
Quantification : The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the derivative that inhibits 50% of the radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.[4]
Anticancer Agents
Several diphenyl sulfide derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Performance Comparison
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[a]phenazine Derivatives | MCF-7 (Breast) | 1-10 | [5] |
| Benzo[a]phenazine Derivatives | HL-60 (Leukemia) | 1-10 | [5] |
| 10-Substituted 1,8-diazaphenothiazines | SNB-19 (Glioblastoma) | Varies | [1] |
| 10-Substituted 1,8-diazaphenothiazines | C-32 (Melanoma) | Varies | [1] |
| 10-Substituted 1,8-diazaphenothiazines | MDA-MB-231 (Breast) | Varies | [1] |
IC₅₀ (Half-maximal inhibitory concentration): A lower IC₅₀ value indicates greater potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the diphenyl sulfide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the media is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (typically 2-4 hours). During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the concentration of the compound.
Antimicrobial Agents
Diphenyl sulfide derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.
Performance Comparison
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Various strains | Not specified, but showed strongest effect | [6] |
| Phenyl sulfide-based cationic amphiphiles (e.g., Compound 17) | Gram-positive bacteria | 0.39-1.56 | [7] |
| 4,5-Diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | 4 | [8] |
| 4,5-Diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus | 16 | [8] |
| 4,5-Diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis | 16 | [8] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | Pseudomonas aeruginosa | 6.00 ± 0.33 | [9] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | MSSA | 8.00 ± 0.15 | [9] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | Bacillus subtilis (T) | 15.00 ± 0.20 | [9] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | Bacillus subtilis | 7.00 ± 0.15 | [9] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | Candida albicans | 23.50 ± 0.25 | [9] |
| 4,6-diphenyl-dihydropyrimidine derivative (3) | MRSA | 8.00 ± 0.10 | [9] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent : A stock solution of the diphenyl sulfide derivative is prepared and then serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
-
Inoculation : Each well of the microtiter plate containing the serially diluted compound is inoculated with the microbial suspension. Control wells (with no antimicrobial agent) are also included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination : After incubation, the plate is visually inspected or read with a plate reader to determine the lowest concentration of the compound at which no visible growth of the microorganism is observed. This concentration is the MIC.
Anti-inflammatory Agents
Certain diphenyl sulfide derivatives, particularly those capable of releasing hydrogen sulfide (H₂S), have shown potent anti-inflammatory effects. ATB-346, a naproxen derivative, is a notable example.
Performance and Mechanism
ATB-346 has been shown to be a potent anti-inflammatory agent with a significantly improved gastrointestinal safety profile compared to its parent drug, naproxen. It works by inhibiting cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, while the released H₂S provides gastroprotective effects.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.
-
Animal Dosing : A group of rats or mice is administered the test compound (e.g., a diphenyl sulfide derivative) either orally or via injection. A control group receives a vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation : After a specific period to allow for drug absorption, a solution of carrageenan (a seaweed extract) is injected into the paw of each animal. This induces a localized inflammatory response, characterized by swelling (edema).
-
Measurement of Edema : The volume of the paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.
-
Data Analysis : The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the control group.
Neuroprotective Agents
Diphenyl sulfide derivatives, particularly diphenyl diselenide, have been investigated for their neuroprotective properties, primarily attributed to their antioxidant and mitochondrial-protective effects.
Performance and Mechanism
Diphenyl diselenide has been shown to protect neuronal cells from oxidative stress-induced damage. It can reduce the production of reactive oxygen species (ROS) and maintain mitochondrial function. While specific EC₅₀ values for neuroprotection are not consistently reported in the literature, studies have demonstrated its ability to significantly reduce neuronal damage in experimental models of stroke.[10]
Experimental Workflow: Assessing Neuroprotection in a Stroke Model
Caption: Experimental workflow for evaluating the neuroprotective effects of diphenyl sulfide derivatives in an animal model of stroke.
Signaling Pathway Modulation
Diphenyl sulfide derivatives exert their therapeutic effects through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Some organosulfur compounds can activate the Nrf2 pathway, leading to cellular protection against oxidative stress.[2]
Caption: Activation of the Nrf2 pathway by diphenyl sulfide derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.[11]
Caption: Inhibition of the NF-κB signaling pathway by diphenyl sulfide derivatives.
This comparative guide highlights the significant potential of diphenyl sulfide derivatives in various therapeutic areas. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals to advance their understanding and exploration of this promising class of compounds. Further research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Neuroprotective effect of diphenyl diselenide in a experimental stroke model: maintenance of redox system in mitochondria of brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Trimethyl Substitution on Diphenyl Sulfide: A Comparative Analysis of Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The introduction of methyl groups to a core molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This guide provides a comparative analysis of diphenyl sulfide and its trimethyl-substituted derivatives, focusing on the impact of trimethyl substitution on key parameters relevant to drug discovery and development. This analysis is supported by available experimental data and established scientific principles.
Physicochemical Properties: A Comparative Overview
The addition of three methyl groups to the diphenyl sulfide backbone significantly alters its physical and chemical characteristics. The following table summarizes the key physicochemical properties of diphenyl sulfide and 2,4,6-trimethyl diphenyl sulfide, the most well-characterized trimethyl-substituted isomer. Data for other isomers remains limited in publicly available literature.
| Property | Diphenyl Sulfide | This compound | Impact of Trimethyl Substitution |
| Molecular Formula | C₁₂H₁₀S | C₁₅H₁₆S | Increased carbon and hydrogen content |
| Molecular Weight ( g/mol ) | 186.27 | 228.35 | Increased molecular weight |
| Melting Point (°C) | -40 | ~75-78 | Significant increase, solid at room temperature |
| Boiling Point (°C) | 296 | ~305-310 | Slight increase |
| Density (g/cm³) | 1.11 | 1.075 | Slight decrease |
| Solubility | Insoluble in water; Soluble in organic solvents (ether, benzene, carbon disulfide)[1][2] | Slightly soluble in alcohol and water; Soluble in organic solvents (ether, benzene, carbon disulfide) | Generally expected to decrease aqueous solubility further |
| logP (Octanol-Water Partition Coefficient) | 4.5 (calculated) | 5.38 (calculated) | Increased lipophilicity |
Structural Comparison
The substitution pattern of the methyl groups on the phenyl rings influences the overall shape and electronic distribution of the molecule.
Caption: Molecular structures of Diphenyl Sulfide and this compound.
Impact on Biological Activity
Studies on substituted diphenyl sulfide derivatives have shown that modifications to the phenyl rings can significantly influence their biological activity, including their potential as serotonin transporter ligands and their cytotoxicity. The introduction of methyl groups, as with other substituents, can affect the electronic properties of the sulfur atom and the aromatic rings, which may in turn modulate interactions with biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the properties of diphenyl sulfide and its derivatives.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated 1-octanol.
-
Partitioning: Add a known volume of the pre-saturated phosphate buffer to the octanol solution in a glass flask.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, centrifuge the mixture to achieve a clear separation of the octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (diphenyl sulfide and its trimethyl-substituted derivatives) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
LDH Assay: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.
-
Measurement: Incubate the plate at room temperature, protected from light, for the time recommended by the assay kit manufacturer. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative assessment of diphenyl sulfide and its trimethyl-substituted derivatives.
References
Validating Computational Models for Predicting Properties of 2,4,6-Trimethyl Diphenyl Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational models and experimental data for predicting the physicochemical and toxicological properties of 2,4,6-trimethyl diphenyl sulfide. It is designed to assist researchers in validating in silico models and making informed decisions in drug development and chemical safety assessment. This document outlines available experimental data, provides detailed experimental protocols for key properties, and introduces diphenyl sulfide as a comparative benchmark.
Introduction to this compound
This compound is an organic sulfur compound with the molecular formula C₁₅H₁₆S.[1][2] It is primarily used as an intermediate in organic synthesis and in the preparation of photosensitive dyes and wood preservatives.[1] Understanding its properties is crucial for its safe handling, application, and for the development of related compounds in various fields, including pharmaceuticals and material science.[2]
Computational Models vs. Experimental Data: A Comparative Overview
The following tables summarize the available experimental and calculated data for this compound and its parent compound, diphenyl sulfide, as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Predicted/Calculated Value | Data Source (Experimental) | Data Source (Predicted/Calculated) |
| Molecular Formula | C₁₅H₁₆S | - | [1][2] | - |
| Molar Mass | 228.35 g/mol | - | [1][2] | - |
| Appearance | Colorless to light yellow crystal or powder | - | [1] | - |
| Melting Point | ~75-78 °C | - | [1] | - |
| Boiling Point | ~305.7 - 310 °C at 760 mmHg | - | [1] | - |
| Density | 1.075 g/cm³ | - | [1] | - |
| Flash Point | 128.935 °C | - | [1] | - |
| Refractive Index | 1.607 | - | [1] | - |
| Vapor Pressure | 0.001 mmHg at 25°C | - | [1] | - |
| LogP | - | 5.38 (ACD/LogP) | - | [2] |
Table 2: Physicochemical Properties of Diphenyl Sulfide (Alternative Compound)
| Property | Experimental Value | Data Source |
| Molecular Formula | C₁₂H₁₀S | [5][6][7] |
| Molar Mass | 186.27 g/mol | [5][6][7][8] |
| Appearance | Colorless liquid | [5][7] |
| Melting Point | -40 °C | [5][6] |
| Boiling Point | 296 °C | [5][6][7] |
| Density | 1.113 g/mL at 20 °C | [5][6][7] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Refractive Index | 1.6327 (20 °C) | [5][6][7] |
| Water Solubility | Insoluble | [5][7] |
| LogP | 4.63 at 20°C | [5][6] |
Table 3: Available Spectroscopic Data for this compound and Diphenyl Sulfide
While specific experimental spectra for this compound were not found in the reviewed literature, the following provides an overview of expected and available data for the parent compound, which can serve as a reference for experimental planning.
| Spectroscopic Data | This compound | Diphenyl Sulfide |
| ¹H NMR | No experimental data found. Expected signals would correspond to the aromatic protons on both rings and the methyl protons. A commercial source indicates the availability of ¹H-NMR data.[9] | Experimental data available, showing signals in the aromatic region (δ 7.0-7.4 ppm).[10] |
| ¹³C NMR | No experimental data found. Expected signals would include those for the substituted and unsubstituted aromatic carbons and the methyl carbons. | Experimental data available. |
| Mass Spectrometry | No experimental data found. | Experimental data available. |
| Infrared (IR) Spectroscopy | No experimental data found. | Experimental data available. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality data for model validation. Below are methodologies for key experiments.
Synthesis of Substituted Diphenyl Sulfides
A general method for the synthesis of substituted diphenyl sulfides can be adapted from the preparation of the parent diphenyl sulfide.
Workflow for Synthesis of Diphenyl Sulfide:
Caption: General workflow for the synthesis of diphenyl sulfide.
Protocol:
-
Place anhydrous benzene and aluminum trichloride in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add a solution of sulfur monochloride in benzene over one hour while maintaining the temperature at 10°C.
-
After the addition is complete, stir the mixture at room temperature for two hours.
-
Heat the mixture at 30°C for one hour until the evolution of hydrogen chloride gas ceases.
-
Pour the reaction mixture onto cracked ice for hydrolysis.
-
Separate the benzene layer, distill off the benzene, and purify the resulting oil by distillation.
For This compound , a common method involves the reaction of diphenylthiol with a methylating agent under alkaline conditions.[1]
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical and widely accepted technique for the experimental determination of LogP.
Workflow for LogP Determination (Shake-Flask Method):
Caption: Workflow for LogP determination using the shake-flask method.
Protocol:
-
Prepare mutually saturated solutions of n-octanol and water.
-
A known amount of the test substance is dissolved in one of the phases.
-
Equal volumes of the two phases are placed in a vessel and shaken until equilibrium is achieved.
-
The two phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of P.
Discussion and Future Directions
The validation of computational models for predicting the properties of this compound is currently hampered by a lack of both specific in silico studies and comprehensive experimental data for this compound. While general predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties exist, their accuracy for this specific chemical structure remains to be determined.[3][4]
To advance the validation of computational models for this and similar compounds, the following steps are recommended:
-
Generation of High-Quality Experimental Data: A systematic experimental characterization of this compound is necessary. This should include spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) for structural confirmation and the measurement of key physicochemical properties such as LogP, solubility, and thermal stability using standardized protocols.
-
Development of Specific Computational Models: There is a need for the development and validation of QSAR and other computational models specifically trained on datasets that include substituted diphenyl sulfides. This would likely improve the predictive accuracy for compounds like this compound.
-
Comparative Studies: A direct comparison of predicted and experimental data for a series of structurally related diphenyl sulfide derivatives would provide a more robust validation of the computational models. This would also help in defining the applicability domain of the models.
By systematically generating experimental data and developing more specific computational models, the scientific community can enhance the reliability of in silico predictions for this class of compounds, thereby supporting their safer and more effective use in various applications.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 7. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 8. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 33667-80-0 | this compound - Capot Chemical [capotchem.com]
- 10. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2,4,6-Trimethyl Diphenyl Sulfide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 2,4,6-Trimethyl diphenyl sulfide (CAS No. 33667-80-0), also known as mesityl(phenyl)sulfane. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, minimizing exposure and mitigating risks.
Chemical and Physical Properties
This compound is an organic sulfur compound.[1] There is some variability in the reported physical state of this compound at room temperature, with some sources describing it as a colorless to light yellow crystal or powder, and others as a light yellow liquid.[1][2] Due to this ambiguity, it is prudent to be prepared to handle it as either a solid or a liquid. It is soluble in organic solvents like ether, benzene, and carbon disulfide, and only slightly soluble in alcohol and water.[1]
| Property | Value |
| Molecular Formula | C15H16S |
| Molecular Weight | 228.35 g/mol [3] |
| Boiling Point | Approximately 305-310 °C[1] |
| Melting Point | Approximately 75-78 °C[1] |
| Density | 1.075 g/cm³[1] |
| Flash Point | 128.935 °C[1] |
| Vapor Pressure | 0.001 mmHg at 25°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant to the skin and eyes.[1] While a specific, detailed Safety Data Sheet (SDS) with comprehensive hazard classification is not widely available, the SDS for the closely related compound, diphenyl sulfide, indicates that it is harmful if swallowed and causes skin irritation.[4] Therefore, appropriate personal protective equipment (PPE) is crucial to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn in situations where there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling aromatic sulfur compounds. It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect from incidental contact.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, consider wearing a chemically resistant apron over the lab coat.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. If a fume hood is not available and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
